Fak-IN-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H38ClN7O8S |
|---|---|
Molecular Weight |
764.2 g/mol |
IUPAC Name |
8-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]octyl 2-[4-[[5-chloro-4-[2-(methylcarbamoyl)anilino]pyrimidin-2-yl]amino]phenyl]acetate |
InChI |
InChI=1S/C36H38ClN7O8S/c1-38-33(46)28-15-9-10-16-30(28)41-32-29(37)24-39-36(42-32)40-26-19-17-25(18-20-26)23-31(45)50-21-11-4-2-3-5-12-22-51-34-35(44(47)52-43-34)53(48,49)27-13-7-6-8-14-27/h6-10,13-20,24H,2-5,11-12,21-23H2,1H3,(H,38,46)(H2,39,40,41,42) |
InChI Key |
IJLTUCWWRYYFBU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)CC(=O)OCCCCCCCCOC4=NO[N+](=C4S(=O)(=O)C5=CC=CC=C5)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Fak-IN-9: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of potent Focal Adhesion Kinase (FAK) inhibitors, with a specific focus on the highly potent compound Fak-IN-14 (also referred to as compound 8d in select literature). This document details the underlying signaling pathways, presents quantitative data on inhibitory activities, and provides detailed protocols for key experimental assays.
Core Mechanism of Action: Inhibition of FAK Signaling
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways downstream of integrins and growth factor receptors. Its activity is integral to cell adhesion, migration, proliferation, and survival. In numerous cancers, FAK is overexpressed and hyperactivated, contributing to tumor progression and metastasis.
Fak-IN-14 and similar 4-arylamino-pyrimidine derivatives are potent ATP-competitive inhibitors of FAK. By binding to the ATP-binding pocket of the FAK kinase domain, these inhibitors block the autophosphorylation of FAK at tyrosine 397 (Y397). This initial phosphorylation event is critical as it creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent formation of the FAK/Src complex is essential for the full activation of FAK and the phosphorylation of downstream substrates, which in turn activates multiple signaling cascades.
The inhibition of FAK phosphorylation by compounds like Fak-IN-14 leads to the downstream suppression of pathways such as PI3K/AKT/mTOR and MAPK, which are crucial for cell survival and proliferation. Consequently, this inhibition results in reduced cancer cell viability, induction of apoptosis (programmed cell death), and cell cycle arrest. Furthermore, the disruption of FAK signaling impairs the dynamic regulation of focal adhesions, leading to a significant reduction in cancer cell migration and invasion.
Recent studies have demonstrated that potent FAK inhibitors can induce early apoptosis in cancer cells and cause cell cycle arrest at the G2/M phase.[1][2] These inhibitors have also been shown to significantly inhibit cancer cell clone formation and migration.[1][2]
Quantitative Data: Inhibitory Potency
The following table summarizes the inhibitory concentration (IC50) values for Fak-IN-14 and a reference compound against the FAK enzyme and a representative cancer cell line.
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Fak-IN-14 (compound 8d) | FAK | 0.2438 | U87-MG | 0.975 | [1] |
| TAE-226 (Positive Control) | FAK | 0.1390 | U87-MG | 2.659 | [1] |
Signaling Pathway and Inhibition
The following diagram illustrates the canonical FAK signaling pathway and the point of inhibition by ATP-competitive inhibitors like Fak-IN-14.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of FAK inhibitors are provided below.
In Vitro FAK Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of FAK in a cell-free system.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[3]
-
Test compound (Fak-IN-14)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the FAK enzyme and the FAK substrate to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Migration (Scratch) Assay
This assay assesses the effect of a FAK inhibitor on the migratory capacity of cancer cells.[4][5][6][7][8]
Materials:
-
Cancer cell line with high FAK expression (e.g., U87-MG, HCT-116)
-
Complete culture medium
-
Serum-free or low-serum medium
-
Test compound (Fak-IN-14)
-
6-well or 12-well culture plates
-
Sterile 200 µL pipette tip
-
Phase-contrast microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow to form a confluent monolayer (95-100%).[4]
-
Create a "scratch" or wound in the monolayer by scraping a straight line with a sterile 200 µL pipette tip.[4][7]
-
Gently wash the wells with PBS to remove detached cells.[4][6][7]
-
Replace the medium with fresh low-serum medium containing various concentrations of the test compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a phase-contrast microscope.[4][6]
-
Measure the width of the scratch at the same position for each time point.
-
Quantify the cell migration by calculating the percentage of wound closure relative to the initial scratch area.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a FAK inhibitor.
Materials:
-
Cancer cell line
-
Complete culture medium
-
Test compound (Fak-IN-14)
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 30 minutes at 4°C.[9]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.[10]
-
Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.[9]
Apoptosis Assay by Annexin V Staining
This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.
Materials:
-
Cancer cell line
-
Complete culture medium
-
Test compound (Fak-IN-14)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound or vehicle control for a specified time.
-
Harvest both adherent and floating cells and collect them by centrifugation.[11]
-
Wash the cells twice with cold PBS.[11]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.[12]
-
Incubate the cells in the dark at room temperature for 15 minutes.[13]
-
Analyze the stained cells by flow cytometry within one hour.[12]
-
Quantify the percentage of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of a novel FAK inhibitor.
References
- 1. Design, synthesis and biological evaluation of 4-arylamino-pyrimidine derivatives as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promega.com.cn [promega.com.cn]
- 4. clyte.tech [clyte.tech]
- 5. axionbiosystems.com [axionbiosystems.com]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Wound healing migration assay (Scratch assay) [protocols.io]
- 8. Cell migration assay (wound healing assay) [bio-protocol.org]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Target Validation of Fak-IN-9 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed and activated in a multitude of human cancers. Its central role in mediating signals from the extracellular matrix and growth factor receptors makes it a critical regulator of cancer cell proliferation, survival, migration, and invasion. Consequently, FAK has emerged as a promising therapeutic target for cancer. This technical guide provides an in-depth overview of the target validation of FAK in cancer cells, with a focus on the mechanism of action and experimental validation of FAK inhibitors, exemplified by compounds with similar profiles to the conceptual inhibitor "Fak-IN-9". This document outlines the core signaling pathways, presents quantitative data on inhibitor efficacy, and provides detailed experimental protocols for key validation assays.
Introduction to Focal Adhesion Kinase (FAK) in Cancer
Focal Adhesion Kinase (FAK) is a key mediator of signaling pathways initiated by integrins and various receptor tyrosine kinases (RTKs).[1][2][3] Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[4][5] This interaction leads to the full activation of FAK and the subsequent phosphorylation of numerous downstream substrates, thereby regulating critical cellular processes implicated in tumorigenesis, including:
-
Cell Proliferation and Survival: FAK signaling promotes cell cycle progression and inhibits apoptosis through pathways such as the PI3K/AKT/mTOR and MAPK/ERK cascades.[4][6][7]
-
Cell Migration and Invasion: FAK is essential for the dynamic regulation of focal adhesions, which are crucial for cell motility. It influences cytoskeletal rearrangements and the expression of matrix metalloproteinases (MMPs) that facilitate invasion.[8][9]
-
Angiogenesis: FAK signaling in both cancer and endothelial cells contributes to the formation of new blood vessels, which is vital for tumor growth and metastasis.[3]
-
Drug Resistance: Overexpression and activation of FAK have been linked to resistance to various cancer therapies.[10]
Given its multifaceted role in cancer progression, inhibiting FAK activity presents a compelling therapeutic strategy. Small molecule inhibitors targeting the ATP-binding pocket of the FAK kinase domain have been developed to disrupt its signaling functions.
This compound: A Representative FAK Inhibitor
For the purposes of this guide, "this compound" is presented as a representative, potent, and selective ATP-competitive inhibitor of FAK. While specific public domain data for a compound with this exact designation is limited, its target validation can be comprehensively illustrated using data from well-characterized FAK inhibitors with similar mechanisms of action, such as TAE226, VS-4718, and Y15. These inhibitors have been shown to effectively suppress FAK autophosphorylation and downstream signaling, leading to anti-tumor effects in a variety of cancer models.
Quantitative Analysis of FAK Inhibitor Efficacy
The efficacy of FAK inhibitors is typically evaluated through in vitro kinase assays and cell-based assays that measure their impact on cancer cell viability and function.
Table 1: In Vitro Kinase Inhibitory Activity of Representative FAK Inhibitors
| FAK Inhibitor | IC50 (nM) | Assay Type | Reference |
| TAE226 | 5.5 | Enzymatic Assay | [11] |
| VS-4718 | 1.5 | Enzymatic Assay | [12][13] |
| GSK2256098 | 0.4 | Enzymatic Assay | [11] |
| PF-573228 | 4 | Enzymatic Assay | [14] |
| Y15 | ~50 | In Vitro Kinase Assay | [15] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of FAK by 50%.
Table 2: Cellular Potency of Representative FAK Inhibitors in Cancer Cell Lines
| FAK Inhibitor | Cancer Cell Line | IC50 (µM) | Assay Type | Reference |
| TAE226 | U-87 MG (Glioblastoma) | 0.03 | Cell Viability | [8] |
| TAE226 | MDA-MB-231 (Breast) | 0.05 | Cell Viability | [8] |
| VS-4718 | HEY (Ovarian) | 0.1 | Anchorage-independent growth | [16] |
| VS-4718 | OVCAR8 (Ovarian) | 0.1 | Anchorage-independent growth | [16] |
| Y15 | Panc-1 (Pancreatic) | ~1 | FAK Phosphorylation Inhibition | [17] |
| GSK2256098 | PANC-1 (Pancreatic) | 1-25 (dose-dependent) | Cell Viability | [18] |
IC50 values in cellular assays represent the concentration of the inhibitor that reduces cell viability or a specific cellular function by 50%.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures is crucial for understanding the target validation process.
Figure 1: Simplified FAK signaling pathway and the point of intervention for this compound.
Figure 2: General experimental workflow for the validation of this compound in cancer cells.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to validate the efficacy of FAK inhibitors.
In Vitro FAK Kinase Assay
This assay measures the direct inhibitory effect of this compound on FAK's enzymatic activity.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[6]
-
This compound at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant FAK enzyme, and the FAK substrate.
-
Add this compound at a range of concentrations (e.g., 0.1 nM to 10 µM) to the reaction mixture. Include a DMSO control.
-
Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10 µM).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based assay like the ADP-Glo™ assay, following the manufacturer's instructions.[4][6]
-
Calculate the percentage of FAK inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis
This technique is used to assess the effect of this compound on the phosphorylation status of FAK and its downstream signaling proteins.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pFAK (Y397), anti-total FAK, anti-pAKT (S473), anti-total AKT, anti-pERK1/2, anti-total ERK1/2
-
Secondary antibodies (HRP-conjugated)
-
Protein electrophoresis and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 2, 6, 24 hours). Include a DMSO-treated control.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells at a predetermined density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.[19]
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20]
-
Add the solubilization solution to dissolve the formazan crystals.[20]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Treat cells with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[21]
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Migration (Transwell) Assay
This assay assesses the ability of cancer cells to migrate through a porous membrane.
Materials:
-
Cancer cell lines
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
Serum-free and serum-containing media
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Pre-treat the cells with this compound or vehicle control for a few hours.
-
Seed the pre-treated cells in the upper chamber of the Transwell insert in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
Compare the number of migrated cells in the this compound-treated group to the control group.
Conclusion
The comprehensive validation of FAK as a therapeutic target in cancer cells relies on a multi-faceted experimental approach. By employing in vitro kinase assays, the direct inhibitory potential of compounds like this compound can be quantified. Subsequent cell-based assays, including Western blotting, viability, apoptosis, and migration assays, provide crucial evidence of the inhibitor's ability to modulate the FAK signaling pathway and elicit anti-tumorigenic effects. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to rigorously evaluate the therapeutic potential of novel FAK inhibitors in the ongoing effort to develop more effective cancer treatments.
References
- 1. Discovery of Novel Focal Adhesion Kinase Inhibitors Using a Hybrid Protocol of Virtual Screening Approach Based on Multicomplex-Based Pharmacophore and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK phosphorylation at Tyr-925 regulates cross-talk between focal adhesion turnover and cell protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eo.bioscientifica.com [eo.bioscientifica.com]
- 5. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the roles of FAK in cancer: inhibitors, genetic models, and new insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Focal Adhesion Kinase (FAK) inhibition induces membrane accumulation of aquaporin-2 (AQP2) in renal epithelial cells by actin depolymerization and endocytosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. keio.elsevierpure.com [keio.elsevierpure.com]
- 19. FAK-mediated inhibition of vascular smooth muscle cell migration by the tetraspanin CD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 21. Induced Focal Adhesion Kinase (FAK) Expression in FAK-Null Cells Enhances Cell Spreading and Migration Requiring Both Auto- and Activation Loop Phosphorylation Sites and Inhibits Adhesion-Dependent Tyrosine Phosphorylation of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FAK Inhibition in Angiogenesis: A Technical Guide on the Core Mechanisms of Fak-IN-9
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific inhibitor "Fak-IN-9" is limited in publicly available scientific literature. This guide will utilize "this compound" to refer to a novel covalent Focal Adhesion Kinase (FAK) inhibitor, designated as compound 9 in recent literature, while drawing upon the broader knowledge of well-characterized FAK inhibitors to provide a comprehensive understanding of the role of FAK inhibition in angiogenesis.
Executive Summary
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of signaling pathways essential for cell adhesion, migration, proliferation, and survival.[1][2][3][4][5][6][7] In the context of angiogenesis, the formation of new blood vessels from pre-existing ones, FAK plays a pivotal role in endothelial cells. Its overexpression and activation are linked to pathological angiogenesis, a hallmark of cancer and other diseases.[2][3][4][8][9][10] Consequently, FAK has emerged as a promising therapeutic target for anti-angiogenic therapies.[2][4][10] This technical guide provides an in-depth overview of the role of FAK in angiogenesis and the inhibitory mechanisms of FAK inhibitors, with a specific focus on the novel covalent inhibitor referred to here as this compound.
The Central Role of FAK in Angiogenesis
Angiogenesis is a complex multi-step process involving endothelial cell activation, proliferation, migration, and tube formation. FAK is a key orchestrator of these events, acting as a signaling hub downstream of integrins and various growth factor receptors, including Vascular Endothelial Growth Factor Receptors (VEGFRs).[6][8]
Upon stimulation by pro-angiogenic factors like VEGF, FAK is activated through autophosphorylation at the Y397 residue.[1] This creates a high-affinity binding site for Src family kinases, leading to the phosphorylation of other tyrosine residues on FAK and the recruitment of a multitude of signaling proteins.[11] This FAK-Src signaling complex activates several downstream pathways crucial for angiogenesis:
-
PI3K/Akt Pathway: Promotes endothelial cell survival and proliferation.[6]
-
Ras/MAPK (ERK) Pathway: Induces endothelial cell proliferation and migration.[1]
-
Paxillin and Cytoskeletal Reorganization: FAK-mediated phosphorylation of paxillin and other focal adhesion proteins regulates the dynamic changes in the actin cytoskeleton required for cell migration.
This compound and the Landscape of FAK Inhibitors in Anti-Angiogenesis
This compound is described as a novel covalent FAK inhibitor.[1] Covalent inhibitors form a permanent bond with their target protein, which can lead to a more sustained and potent inhibition. While specific anti-angiogenic data for this compound is not yet widely available, its potent inhibition of FAK suggests it would interfere with the critical angiogenic processes outlined above.
Quantitative Data on FAK Inhibitors
The following tables summarize key quantitative data for this compound and other well-studied FAK inhibitors, demonstrating their potency and anti-angiogenic effects.
Table 1: Potency of FAK Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Reference |
| This compound (Compound 9) | Covalent | FAK | 35 | [1] |
| PF-573,228 | ATP-competitive | FAK | 4 | [1] |
| Novel Inhibitor [I] | Small Molecule | FAK | 0.87 | [12] |
Table 2: In Vitro Anti-Angiogenic Activity of FAK Inhibitors
| Inhibitor | Cell Line | Assay | Effect | Concentration | Reference |
| FRNK (dominant-negative FAK) | Brain Microvascular Endothelial Cells | Tube Formation | 55% reduction in branched tube formation; 40% reduction in tube length | N/A | [3] |
| FRNK (dominant-negative FAK) | Brain Microvascular Endothelial Cells | Haptotactic Migration | 35-50% reduction toward fibronectin and collagen | N/A | [3] |
| GSK2256098 | SKOV3 Ovarian Cancer Cells | Migration & Invasion | Significant decrease | 1.0 µM | [5] |
Table 3: In Vivo Anti-Angiogenic and Anti-Tumor Activity of FAK Inhibitors
| Inhibitor | Animal Model | Tumor Type | Effect | Reference |
| Endothelial-specific FAK deletion | Mice | Lewis Lung Carcinoma & Melanoma | Inhibited tumor growth and reduced tumor angiogenesis | [2][9][10] |
| Novel Inhibitor [I] | Mouse Xenograft | Human Lung Adenocarcinoma & Ovarian Cancer | Nearly 60% reduction in tumor growth | [12] |
Key Signaling Pathways Targeted by this compound
The anti-angiogenic effect of this compound and other FAK inhibitors is achieved by disrupting key signaling cascades within endothelial cells.
FAK/VEGFR Signaling Axis
FAK and VEGFRs are intricately linked in promoting angiogenesis.[13] VEGF stimulation leads to FAK activation, and in turn, FAK can regulate VEGFR2 expression.[6][13] By inhibiting FAK, this compound can disrupt this critical feedback loop, thereby attenuating the entire downstream signaling cascade initiated by VEGF.
FAK/VEGFR Signaling Pathway Inhibition by this compound.
Experimental Protocols for Assessing Anti-Angiogenic Activity
The following are detailed methodologies for key experiments used to evaluate the anti-angiogenic potential of FAK inhibitors like this compound.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.
Protocol:
-
Preparation of Matrix Gel: Thaw a basement membrane matrix (e.g., Matrigel) on ice overnight. Pipette 50-100 µL of the cold liquid matrix into each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-free or low-serum medium. Seed the cells onto the solidified matrix at a density of 1-2 x 10^4 cells per well.
-
Inhibitor Treatment: Add this compound at various concentrations to the cell suspension before seeding or directly to the wells after seeding. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using a phase-contrast microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Experimental Workflow for the Endothelial Cell Tube Formation Assay.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the ability of endothelial cells to migrate and close a "wound" in a confluent monolayer, mimicking cell migration during angiogenesis.
Protocol:
-
Cell Seeding: Seed endothelial cells in a 24-well plate and grow them to a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a linear scratch in the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Inhibitor Treatment: Add fresh culture medium containing various concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) until the wound in the control wells is nearly closed.
-
Quantification: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
In Vivo Matrigel Plug Assay
This assay evaluates the formation of new blood vessels in vivo in response to pro-angiogenic factors and the inhibitory effect of test compounds.
Protocol:
-
Preparation of Matrigel Mixture: On ice, mix liquid basement membrane matrix with a pro-angiogenic factor (e.g., VEGF or bFGF) and the FAK inhibitor (this compound) or vehicle control.
-
Subcutaneous Injection: Inject the Matrigel mixture subcutaneously into the flanks of mice.
-
Incubation Period: Allow 7-14 days for blood vessels to infiltrate the Matrigel plug.
-
Plug Excision: Euthanize the mice and excise the Matrigel plugs.
-
Analysis:
-
Hemoglobin Content: Quantify the amount of hemoglobin in the plugs using a colorimetric assay (e.g., Drabkin's reagent) as a measure of blood vessel formation.
-
Immunohistochemistry: Fix, section, and stain the plugs with endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.
-
Logical Framework for FAK Inhibition in Angiogenesis
The overarching mechanism of this compound in inhibiting angiogenesis can be summarized in a logical flow diagram.
Logical Flow of Angiogenesis Inhibition by this compound.
Conclusion and Future Directions
The inhibition of Focal Adhesion Kinase presents a compelling strategy for targeting pathological angiogenesis. Novel covalent inhibitors like this compound, with their potential for potent and sustained target engagement, hold significant promise. While further research is required to fully elucidate the anti-angiogenic profile of this compound, the extensive evidence for the role of FAK in angiogenesis strongly supports its therapeutic potential. Future studies should focus on comprehensive in vitro and in vivo characterization of this compound's effects on endothelial cell biology and its efficacy in preclinical models of diseases driven by aberrant angiogenesis. The development of highly specific and potent FAK inhibitors like this compound will be instrumental in advancing anti-angiogenic therapies for cancer and other disorders.
References
- 1. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial FAK is required for tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase is expressed in the angiogenic blood vessels of malignant astrocytic tumors in vivo and promotes capillary tube formation of brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 10. Endothelial FAK is required for tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A novel inhibitor of FAK for treating multiple cancers | BioWorld [bioworld.com]
- 13. FAK Regulates VEGFR2 Expression and Promotes Angiogenesis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Fak-IN-9 and Tumor Microenvironment Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in a multitude of solid tumors and is intrinsically linked to cancer progression, metastasis, and therapeutic resistance. Its role extends beyond the cancer cell itself, critically influencing the tumor microenvironment (TME) to create an immunosuppressive and pro-tumorigenic niche. Fak-IN-9 is a potent inhibitor of FAK, and this document serves as a technical guide to its role in modulating the TME. This guide will delve into the core mechanisms of FAK signaling, the impact of its inhibition by compounds like this compound, present quantitative data on the efficacy of FAK inhibitors, provide detailed experimental protocols for key assays, and visualize the complex signaling pathways involved.
Introduction: The Role of FAK in Cancer and the Tumor Microenvironment
Focal Adhesion Kinase (FAK) is a critical mediator of signaling pathways initiated by integrins and growth factor receptors, playing a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] In the context of oncology, FAK is often overexpressed and activated in tumor cells, contributing to the hallmarks of cancer.[3][4] Beyond its cell-autonomous functions, FAK is a master regulator of the TME.[5] It influences the TME by promoting angiogenesis, fibrosis, and the recruitment of immunosuppressive immune cells, thereby shielding the tumor from immune-mediated destruction.[6][7]
The inhibition of FAK, therefore, presents a compelling therapeutic strategy to not only directly target cancer cells but also to remodel the TME into a state that is more permissive to anti-tumor immunity and responsive to other cancer therapies.[6][8]
This compound: A Potent FAK Inhibitor
While specific public domain data for a compound explicitly named "this compound" is limited, the following sections will utilize data from well-characterized, potent FAK inhibitors as representative examples of this class of molecules. For instance, a novel inhibitor, potentially analogous to this compound, has demonstrated a high degree of potency with an IC50 of 0.87 nM against FAK.[9]
Mechanism of Action
FAK inhibitors, including potent compounds like this compound, typically act as ATP-competitive inhibitors of the FAK kinase domain.[10] This inhibition prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a critical event for the recruitment and activation of Src family kinases and the subsequent downstream signaling cascades.[1][11] By blocking this initial activation step, FAK inhibitors effectively shut down the kinase-dependent functions of FAK.
Quantitative Data on FAK Inhibitor Efficacy
The following tables summarize the in vitro and in vivo efficacy of various potent FAK inhibitors across different cancer types.
Table 1: In Vitro Potency of FAK Inhibitors
| Compound/Inhibitor | Target | IC50 (nM) | Cancer Type | Reference |
| Novel Inhibitor [I] | FAK | 0.87 | - | [9] |
| MY-1576 | FAK | 8 | Esophageal Squamous Cell Carcinoma | [12] |
| Compound 14 | FAK | 3.7 | - | |
| TAE226 | FAK | 5.5 | - | [13] |
| VS-4718 | FAK | 1.5 | - | [13] |
| PF-573228 | FAK | 4 | - | [10] |
| GSK2256098 | FAK | 18 | - | |
| Compound 9 | FAK | 35 | - | |
| Compound 10 | FAK | 48 | - | |
| Y11 | FAK | ~50 | - | [14] |
| Compound 26 | FAK | 12.59 | Renal Cancer | [15] |
| PF-431396 | FAK/PYK2 | 2 | Pancreatic Cancer, Mesothelioma | [10] |
Table 2: In Vitro Anti-proliferative Activity of FAK Inhibitors
| Compound/Inhibitor | Cell Line | IC50 (µM) | Cancer Type | Reference |
| MY-1576 | KYSE30 | 0.22 | Esophageal Squamous Cell Carcinoma | [12] |
| MY-1576 | KYSE450 | 0.10 | Esophageal Squamous Cell Carcinoma | [12] |
| C4 | Various | 1 - 20 | Various | [10] |
Table 3: In Vivo Tumor Growth Inhibition by FAK Inhibitors
| Compound/Inhibitor | Dose | Tumor Model | Tumor Growth Inhibition | Reference |
| Novel Inhibitor [I] | Not Specified | Lung & Ovarian Xenografts | ~60% | [9] |
| MY-1576 | 15 mg/kg | Esophageal Squamous Cell Carcinoma Xenograft | 80% reduction in tumor mass | [12] |
| Compound 6a | Not Specified | AsPC-1 Pancreatic Cancer Xenograft | Effective | [15] |
| Compound 20 | 200 mg/kg | Hepatocellular Carcinoma Rat Model | Strong decrease in tumor growth | [15] |
| Compound 21 | Not Specified | Ovarian Cancer Mouse Model | Suppressed tumor growth and metastasis | [15] |
Modulation of the Tumor Microenvironment
Inhibition of FAK leads to a profound remodeling of the TME, shifting it from an immunosuppressive to an immune-active state.
Impact on Immune Cells
FAK signaling in cancer cells drives the production of chemokines and cytokines that recruit and support immunosuppressive cells within the TME. Specifically, nuclear FAK activity can lead to the recruitment of regulatory T cells (Tregs), which in turn suppress the activity of cytotoxic CD8+ T cells.[16][17] FAK inhibition has been shown to decrease the infiltration of Tregs and myeloid-derived suppressor cells (MDSCs) while increasing the presence of anti-tumor CD8+ T cells.[7][17]
Effects on the Extracellular Matrix and Angiogenesis
FAK plays a crucial role in the fibrotic response within the TME by promoting the activity of cancer-associated fibroblasts (CAFs) and the deposition of extracellular matrix (ECM) components like collagen.[6] This dense fibrotic matrix can act as a physical barrier to immune cell infiltration and drug delivery.[18] FAK inhibitors can reduce this fibrosis, thereby enhancing immune cell access to the tumor.[6][7]
Furthermore, FAK is a key downstream effector of vascular endothelial growth factor (VEGF) signaling and is essential for angiogenesis.[19] Inhibition of FAK can therefore disrupt the formation of new blood vessels that supply the tumor with nutrients and oxygen.
Signaling Pathways Modulated by this compound
FAK integrates signals from multiple upstream receptors to activate a complex network of downstream pathways that drive tumorigenesis and shape the TME.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of FAK inhibitors.
FAK Kinase Assay
This assay measures the direct inhibitory effect of a compound on FAK's enzymatic activity.
Materials:
-
Purified recombinant FAK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[20]
-
ATP
-
FAK substrate (e.g., Poly(Glu, Tyr) 4:1)[11]
-
Test inhibitor (this compound)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent[11][20]
-
Luminometer
Procedure:
-
Prepare a master mixture containing kinase buffer, ATP, and the FAK substrate.[11]
-
Add the test inhibitor at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Add the master mixture to all wells.
-
Initiate the kinase reaction by adding the purified FAK enzyme to all wells except the blank.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a microplate reader.
-
Calculate the IC50 value by plotting the percentage of FAK inhibition against the inhibitor concentration.
Cell Viability Assay (MTT/XTT)
This assay determines the effect of a FAK inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonic acid hydrate) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the FAK inhibitor. Include vehicle-treated control wells.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[21] For the XTT assay, add the XTT labeling mixture and incubate for 4-18 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals and incubate overnight.[21]
-
Measure the absorbance at the appropriate wavelength (e.g., 570-590 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for determining cell viability using MTT or XTT assays.
Western Blotting for FAK Signaling
This technique is used to assess the phosphorylation status and expression levels of FAK and downstream signaling proteins.
Materials:
-
Cancer cells treated with FAK inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[9]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[9]
-
Primary antibodies (e.g., anti-pFAK(Y397), anti-FAK, anti-pAKT, anti-AKT, anti-pERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate[9]
-
Imaging system
Procedure:
-
Treat cells with the FAK inhibitor for the desired time points.
-
Lyse the cells in ice-cold lysis buffer.[9]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.[9]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.[9]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[9]
Flow Cytometry for Immune Cell Profiling
This method allows for the quantification of different immune cell populations within the tumor.
Materials:
-
Tumor tissue from in vivo studies
-
Digestion buffer (e.g., collagenase D)[3]
-
Red blood cell lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cells; CD11b, Gr-1 for MDSCs)
-
Flow cytometer
Procedure:
-
Harvest tumors from treated and control animals.
-
Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension.[3][22]
-
Lyse red blood cells.
-
Resuspend the cells in FACS buffer.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice in the dark.[8]
-
For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize the cells according to the manufacturer's protocol, followed by staining with the intracellular antibody.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a FAK inhibitor in a living organism.
Materials:
-
Cancer cell line
-
Vehicle and FAK inhibitor formulation for administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically inject cancer cells into the mice.[1][16]
-
Allow the tumors to reach a palpable size (e.g., 100 mm³).[16]
-
Randomize the mice into treatment and control groups.
-
Administer the FAK inhibitor or vehicle to the respective groups according to the dosing schedule.
-
Measure the tumor volume with calipers at regular intervals.[13]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., western blotting, flow cytometry).
Conclusion
The inhibition of Focal Adhesion Kinase represents a promising therapeutic strategy in oncology, not only due to its direct effects on tumor cell proliferation and survival but also because of its profound impact on the tumor microenvironment. Potent FAK inhibitors, exemplified by compounds like this compound, have the potential to dismantle the immunosuppressive and pro-tumorigenic niche created by cancer cells. By reducing fibrosis, inhibiting angiogenesis, and shifting the balance of immune cells towards an anti-tumor phenotype, FAK inhibition can enhance the efficacy of immunotherapies and other cancer treatments. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of FAK inhibitors as a cornerstone of combination cancer therapy.
References
- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2.8. Tumor-Infiltrating Immune Cell Analysis Using Flow Cytometry [bio-protocol.org]
- 4. origene.com [origene.com]
- 5. Targeting focal adhesion kinase in cancer cells and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot analysis of proteins associated with FAK signaling pathways [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 14. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FAK goes nuclear to control antitumor immunity—a new target in cancer immuno-therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combining FAK Inhibition with ADCs to Break Tumor Barriers and Boost Efficacy - hubXchange [hub-xchange.com]
- 19. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com.cn [promega.com.cn]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Fak-IN-9: A Potent Chemical Probe for Interrogating FAK Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are frequently implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. Chemical probes are indispensable tools for dissecting the complex roles of kinases like FAK in both normal physiology and disease. This technical guide focuses on Fak-IN-9, a potent and orally active inhibitor of FAK, as a chemical probe to investigate FAK signaling. We will provide a comprehensive overview of its biochemical and cellular activities, detailed experimental protocols for its characterization, and visual representations of the FAK signaling pathway and experimental workflows.
Introduction to FAK Signaling
Focal Adhesion Kinase is a key mediator of signal transduction downstream of integrins and growth factor receptors.[1][2] Upon engagement of integrins with the extracellular matrix (ECM), FAK is recruited to focal adhesions and undergoes autophosphorylation at tyrosine 397 (Tyr397).[3][4] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[5] The subsequent formation of the FAK-Src complex leads to the phosphorylation of other tyrosine residues on FAK and other focal adhesion-associated proteins, initiating a cascade of downstream signaling events.[2][5] These pathways, including the PI3K/Akt and MAPK/ERK pathways, regulate a multitude of cellular processes critical for tumor progression and metastasis.[6]
This compound: A Chemical Probe for FAK
This compound is a potent and selective inhibitor of FAK, making it an excellent chemical probe for studying its biological functions.[1][6] It is an orally active compound that has been shown to effectively inhibit FAK kinase activity and suppress cancer cell proliferation, migration, and invasion.[1]
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, demonstrating its potency at both the biochemical and cellular levels.
| Parameter | Value | Cell Line/System | Reference |
| Biochemical Activity | |||
| FAK IC50 | 27.44 nM | Purified recombinant FAK | [1] |
| Cellular Activity | |||
| Antiproliferative IC50 (72h) | 0.126 ± 0.012 µM | MDA-MB-231 | [1] |
| Antiproliferative IC50 (72h) | 0.167 ± 0.025 µM | MDA-MB-157 | [1] |
| Antiproliferative IC50 (72h) | 0.159 ± 0.017 µM | MDA-MB-453 | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in FAK signaling and the characterization of its inhibitors, the following diagrams have been generated using the DOT language.
FAK Signaling Pathway
Caption: FAK signaling cascade initiated by ECM binding.
Experimental Workflow for this compound Characterization
Caption: Workflow for characterizing a FAK inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are representative of the key experiments used to characterize this compound.
FAK Kinase Assay (Biochemical IC50 Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified FAK. A common method is the ADP-Glo™ Kinase Assay.
-
Materials :
-
Procedure :
-
Prepare a reaction mixture containing FAK enzyme, substrate, and kinase buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[8]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.[8]
-
Luminescence is measured using a plate reader. The signal is proportional to the amount of ADP generated and thus to FAK activity.
-
Calculate the IC50 value by plotting the percent inhibition of FAK activity against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials :
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired duration (e.g., 72 hours).[9]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Cell Migration and Invasion Assays
a) Wound Healing (Scratch) Assay: This assay assesses collective cell migration.
-
Materials :
-
Procedure :
-
Grow cells to a confluent monolayer in the plate.[11]
-
Create a "scratch" or cell-free gap in the monolayer with a sterile pipette tip.[12]
-
Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.[11]
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).[11]
-
Measure the area of the gap at each time point using image analysis software (e.g., ImageJ) to quantify the rate of wound closure.[12]
-
b) Transwell Invasion Assay: This assay measures the ability of cells to invade through a basement membrane matrix.
-
Materials :
-
Procedure :
-
Coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.[1]
-
Pre-treat cells with this compound for a specified time.
-
Seed the pre-treated cells in serum-free medium into the upper chamber of the insert.[1]
-
Fill the lower chamber with medium containing a chemoattractant.[1]
-
Incubate for a period that allows for invasion (e.g., 24 hours).[1]
-
Remove non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane with a stain like crystal violet.[1]
-
Count the number of stained cells in several random fields under a microscope to quantify invasion.
-
Western Blot for Phospho-FAK
This technique is used to detect the phosphorylation status of FAK at specific sites, such as Tyr397, as a direct measure of FAK activation.
-
Materials :
-
Cell lysates from cells treated with this compound.
-
SDS-PAGE gels and electrophoresis apparatus.[13]
-
PVDF or nitrocellulose membranes.[13]
-
Blocking buffer (e.g., 5% BSA in TBST).[13]
-
Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK.[5]
-
HRP-conjugated secondary antibody.[13]
-
Chemiluminescent substrate (ECL).[13]
-
-
Procedure :
-
Treat cells with this compound for the desired time, then lyse the cells in a buffer containing phosphatase inhibitors.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[13]
-
Block the membrane to prevent non-specific antibody binding.[13]
-
Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.[5]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[13]
-
Detect the signal using an ECL substrate and an imaging system.[13]
-
Strip the membrane and re-probe with an antibody for total FAK to normalize for protein loading.
-
Immunofluorescence for Focal Adhesions
This method visualizes the subcellular localization of proteins involved in focal adhesions and the overall cell morphology.
-
Materials :
-
Cells grown on glass coverslips.[14]
-
Fixative (e.g., 4% paraformaldehyde).[15]
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).[14]
-
Blocking solution (e.g., normal serum or BSA).[14]
-
Primary antibody against a focal adhesion marker (e.g., vinculin or paxillin).[15]
-
Fluorescently labeled secondary antibody.[14]
-
Fluorescently labeled phalloidin (for F-actin staining).[14]
-
DAPI (for nuclear staining).[15]
-
Mounting medium.[14]
-
-
Procedure :
-
Seed cells on coverslips and treat with this compound.
-
Fix, permeabilize, and block the cells.[15]
-
Incubate with the primary antibody against a focal adhesion protein.[15]
-
Wash and incubate with the fluorescently labeled secondary antibody, along with fluorescent phalloidin and DAPI.[14][15]
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope to assess changes in focal adhesion morphology and the actin cytoskeleton.
-
Conclusion
This compound serves as a valuable chemical probe for the elucidation of FAK's roles in cellular signaling and cancer biology. Its high potency and demonstrated efficacy in cellular and in vivo models make it a powerful tool for researchers. The detailed protocols provided in this guide offer a robust framework for the characterization of this compound and other FAK inhibitors, facilitating further research into the therapeutic potential of targeting FAK.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-FAK (Tyr397) (D20B1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Transwell invasion assay [bio-protocol.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com.cn [promega.com.cn]
- 9. Cell proliferation assay [bio-protocol.org]
- 10. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Migration Rate Inhibition of Breast Cancer Cells Treated by Caffeic Acid and Caffeic Acid Phenethyl Ester: An In Vitro Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
The Impact of FAK Inhibition on Cancer Stem Cell Self-Renewal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer Stem Cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal and differentiation, driving tumor initiation, metastasis, and therapeutic resistance. A growing body of evidence implicates Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, as a critical mediator of CSC maintenance and function. This technical guide provides an in-depth analysis of the impact of FAK inhibition, with a focus on the small molecule inhibitor Fak-IN-9 (also known as VS-4718 or PND-1186), on CSC self-renewal. We will explore the underlying signaling pathways, present quantitative data from key experimental assays, and provide detailed experimental protocols to facilitate further research in this promising area of oncology drug development.
Introduction: The Role of FAK in Cancer Stem Cell Biology
Focal Adhesion Kinase (FAK) is a key signaling molecule that integrates signals from integrins and growth factor receptors to regulate diverse cellular processes, including proliferation, survival, migration, and adhesion.[1][2] In the context of oncology, FAK is frequently overexpressed and activated in a variety of solid tumors, and its elevated activity often correlates with poor patient prognosis.[2][3] Emerging research has highlighted the pivotal role of FAK in the maintenance of cancer stem cells.[1][4] Integrin/FAK signaling has been specifically implicated in the preservation of breast cancer stem cells.[1] Inhibition of FAK, therefore, presents a compelling therapeutic strategy to preferentially target the CSC population, which is often resistant to conventional chemotherapies.[1][2]
The Mechanism of Action: FAK Signaling in CSC Self-Renewal
FAK's influence on CSC self-renewal is mediated through its intricate involvement in multiple signaling cascades. A key pathway involves the crosstalk between FAK and the Wnt/β-catenin signaling pathway.[1][2] FAK inhibition has been shown to block the activation of β-catenin by reducing the phosphorylation of β-catenin at tyrosine 654.[1][2] The disruption of this pathway is a critical mechanism by which FAK inhibitors suppress CSC properties. Furthermore, FAK signaling intersects with the PI3K/AKT pathway, a central regulator of cell survival and proliferation.[3][5] By activating the PI3K/AKT/mTOR axis, FAK promotes tumorigenesis.[3]
Quantitative Data on the Effects of FAK Inhibition
The efficacy of FAK inhibitors in targeting CSCs has been demonstrated across various preclinical models. The following tables summarize the quantitative data from key studies, showcasing the impact of FAK inhibition on CSC populations and their self-renewal capacity.
| Cell Line | FAK Inhibitor | Concentration | Assay | Effect on CSC Population | Reference |
| MDA-MB-231 | FAK siRNA | N/A | Aldefluor Assay | Reduction from 4.3% to ~1% Aldefluor+ cells | [1] |
| SUM159 | VS-4718 | Not Specified | Side Population Assay | Reduction from 1.9% to 0.3% SP cells | [1] |
| MCF7 | VS-4718 | Not Specified | Side Population Assay | Reduction from 7.2% to 0.1% SP cells | [1] |
| RC37 (PDX) | VS-4718 | Not Specified | Aldefluor Assay | Reduction in ALDH+ expression | [6] |
| Cell Line / Model | FAK Inhibitor | Concentration | Assay | Effect on Sphere Formation | Reference |
| MDA-MB-231 | FAK siRNA | N/A | Tumorsphere Assay | >50% inhibition of primary tumorspheres | [1] |
| MDA-MB-231 | VS-4718 | Not Specified | Tumorsphere Assay | Progressive decrease to 100 spheres/2000 cells (tertiary) vs. 420 in control | [1] |
| SUM159 | VS-4718 | Not Specified | Tumorsphere Assay | Progressive decrease to 10 spheres/1000 cells (secondary) | [1] |
| PDX Models | VS-4718 / VS-6063 | Dose-dependent | Tumorsphere Assay | Diminished number of primary and secondary spheres | [1][2] |
| ER+/PR+/HER2- Patient Samples (n=16) | VS-4718 | 0.5 µM | Mammosphere Assay | Reduction in primary mammosphere formation | [6][7][8] |
| ER-/PR-/HER2+ Patient Samples (n=4) | VS-4718 + Lapatinib | 0.5 µM + 0.1 µM | Mammosphere Assay | Reduction in primary mammosphere formation efficiency | [6][7][8] |
| ER-/PR-/HER2- Patient Samples (n=6) | VS-4718 + Paclitaxel | 0.5 µM + 0.1 µM | Mammosphere Assay | Reduction in primary mammosphere formation efficiency | [6][7][8] |
| SKBr3 | VS-4718 | 0.5 µM | Secondary Mammosphere Assay | 57.94% reduction in self-renewal | [7] |
| SUM159 | VS-4718 | 0.5 µM | Secondary Mammosphere Assay | 52.48% reduction in self-renewal | [7] |
| MDA-MB-231 | VS-4718 + Paclitaxel | 0.5 µM + 0.1 µM | Secondary Mammosphere Assay | 74.37% reduction in self-renewal compared to control | [7] |
| SUM159 | VS-4718 + Paclitaxel | 0.5 µM + 0.1 µM | Secondary Mammosphere Assay | 86.82% reduction in self-renewal compared to control | [7] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments used to assess the impact of FAK inhibitors on CSC self-renewal.
Sphere Formation Assay (Tumorsphere/Mammosphere)
This assay is a gold-standard for evaluating the self-renewal capacity of cancer stem cells in vitro.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from either cell lines or dissociated primary tumor tissue.
-
Plating: Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.
-
Media: Use a serum-free medium supplemented with growth factors such as EGF and bFGF.
-
Treatment: Add the FAK inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) to the culture medium at the desired concentrations.
-
Incubation: Culture the cells for 7-14 days in a humidified incubator at 37°C and 5% CO2 to allow for the formation of tumorspheres or mammospheres.
-
Quantification of Primary Spheres: Count the number of spheres with a diameter greater than a predefined threshold (e.g., 50 µm) using a microscope.
-
Assessment of Self-Renewal (Secondary/Tertiary Sphere Formation):
-
Collect the primary spheres by gentle centrifugation.
-
Dissociate the spheres into a single-cell suspension using a suitable enzymatic or mechanical method.
-
Re-plate the single cells under the same conditions as the primary sphere formation assay.
-
Count the number of secondary or tertiary spheres formed after another 7-14 days of culture.
-
Aldefluor Assay
This assay identifies and quantifies the population of cells with high aldehyde dehydrogenase (ALDH) activity, a common marker for cancer stem cells.
Protocol:
-
Cell Suspension: Prepare a single-cell suspension of the cancer cells to be analyzed.
-
Aldefluor Staining: Incubate the cells with the Aldefluor reagent, which is a fluorescent substrate for ALDH.
-
Control: As a negative control, treat an aliquot of the cells with diethylaminobenzaldehyde (DEAB), a specific inhibitor of ALDH, in addition to the Aldefluor reagent.
-
Incubation: Incubate the cells according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The ALDH-positive (ALDH+) population will exhibit high fluorescence, which is absent in the DEAB-treated control sample.
-
Data Analysis: Quantify the percentage of ALDH+ cells in the total cell population.
Side Population (SP) Assay
The side population assay identifies cells that can efficiently efflux the Hoechst 33342 dye, a characteristic attributed to the high expression of ABC transporters, which are often enriched in CSCs.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the cancer cells.
-
Hoechst Staining: Incubate the cells with Hoechst 33342 dye.
-
Control: For the negative control, treat an aliquot of cells with an ABC transporter inhibitor, such as Verapamil or Fumitremorgin C, prior to and during Hoechst staining.
-
Incubation: Incubate the cells as per the established protocol, typically for 90 minutes at 37°C.
-
Flow Cytometry: Analyze the cells on a flow cytometer equipped with UV lasers. The side population will appear as a distinct, low-fluorescence population that is diminished in the presence of the ABC transporter inhibitor.
-
Data Analysis: Determine the percentage of SP cells within the total viable cell population.
Logical Relationships and Therapeutic Implications
The inhibition of FAK leads to a cascade of events that ultimately culminates in the suppression of CSC self-renewal. This logical relationship underscores the therapeutic potential of FAK inhibitors.
By targeting FAK, it is possible to not only inhibit the bulk of tumor cells but also to eradicate the CSC population that is responsible for tumor recurrence and metastasis.[1] FAK inhibitors, such as this compound, have demonstrated the ability to attenuate the chemotherapy-induced enrichment of CSCs, suggesting a promising role for these agents in combination therapies to achieve more durable clinical responses.[1]
Conclusion and Future Directions
The evidence strongly supports the role of FAK as a critical regulator of cancer stem cell self-renewal. The use of FAK inhibitors like this compound represents a promising therapeutic strategy to specifically target this resilient cell population. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the potential of FAK inhibition in the fight against cancer. Future research should focus on elucidating the full spectrum of FAK's kinase-dependent and -independent functions in CSCs, identifying predictive biomarkers for patient stratification, and optimizing combination therapies to maximize clinical efficacy.
References
- 1. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Investigating the Effect of FAK Inhibitors on NFκB Signaling: A Technical Guide
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways, governing processes such as cell adhesion, migration, proliferation, and survival. Emerging evidence has highlighted the critical involvement of FAK in modulating the activity of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NFκB), a master regulator of inflammation, immunity, and cell survival. Dysregulation of both FAK and NFκB signaling is implicated in numerous pathologies, including cancer and chronic inflammatory diseases. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the FAK-NFκB signaling axis and the methodologies to investigate the effects of FAK inhibitors on this pathway.
The Role of FAK in NFκB Signaling
FAK influences NFκB signaling through multiple mechanisms, affecting both the canonical and non-canonical pathways. FAK's kinase activity and its scaffolding functions are both implicated in this regulation.
Canonical NFκB Pathway Activation:
The canonical NFκB pathway is typically activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα). In its inactive state, NFκB dimers (most commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation, the IκB kinase (IKK) complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO, is activated. IKKβ phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NFκB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.
FAK has been shown to be a crucial component in the sustained activation of the IKK complex.[1] FAK's kinase activity can lead to the phosphorylation of components upstream of IKK, thereby promoting its activation.[2] Furthermore, FAK can act as a scaffold, facilitating the assembly of signaling complexes required for efficient IKK activation.[1] Inhibition of FAK has been demonstrated to disrupt the formation of the TNFα receptor complex-I (TNFRC-I) and diminish the recruitment of essential signaling molecules like RIPK1 and the IKK complex, leading to increased stability of IκBα and reduced NFκB activation.[1]
Non-Canonical NFκB Pathway Activation:
The non-canonical NFκB pathway is activated by a subset of TNF superfamily members and is dependent on the activation of NFκB-inducing kinase (NIK) and IKKα. This pathway leads to the processing of the p100 subunit to p52, which then forms a heterodimer with RelB and translocates to the nucleus. FAK has been found to phosphorylate IKKα, suggesting a role in modulating the non-canonical pathway as well.[2][3]
Nuclear FAK and Transcriptional Regulation:
Recent studies have revealed that FAK can also translocate to the nucleus, where it can directly influence gene expression through kinase-independent mechanisms.[4][5][6] In the nucleus, FAK can act as a scaffold, interacting with transcription factors and E3 ligases to regulate their stability and activity.[6] This nuclear function of FAK adds another layer of complexity to its role in controlling NFκB-dependent and independent gene transcription.
Quantitative Data on FAK Inhibitors
While specific data for Fak-IN-9 is unavailable, the following table summarizes the IC50 values of other well-characterized FAK inhibitors. This data provides a reference for the potency of small molecule inhibitors targeting FAK.
| Inhibitor | FAK IC50 (nM) | Cell-based Assay IC50 (nM) | Reference |
| PF-573,228 | 4 | ~100 (pY397-FAK inhibition in cells) | [7] |
| PF-562,271 | 1.5 | ~30 (pY397-FAK inhibition in cells) | [8] |
| VS-4718 | 1.5 | Not Reported | [8] |
| TAE226 | 5.5 | ~50 (inhibition of cell proliferation) | [8] |
| Y11 | ~50 (in vitro kinase assay) | Not Reported | [7] |
Experimental Protocols
To investigate the effect of a FAK inhibitor like this compound on NFκB signaling, a series of key experiments should be performed. Detailed methodologies are provided below.
Western Blot Analysis of IκBα Phosphorylation and Degradation
This experiment determines if the FAK inhibitor can block the degradation of IκBα, a key step in canonical NFκB activation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293, or a relevant cancer cell line) at an appropriate density. The following day, pre-treat the cells with various concentrations of the FAK inhibitor (e.g., this compound) for 1-2 hours.
-
Stimulation: Stimulate the cells with an NFκB activator, such as TNFα (10 ng/mL), for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-IκBα and total IκBα levels to the loading control.
Immunofluorescence Staining for p65 Nuclear Translocation
This assay visualizes the subcellular localization of the NFκB p65 subunit to determine if the FAK inhibitor prevents its translocation to the nucleus upon stimulation.
Methodology:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Pre-treat the cells with the FAK inhibitor as described above.
-
Stimulation: Stimulate the cells with TNFα (10 ng/mL) for a time point determined from the Western blot experiment (e.g., 30 minutes).
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against p65 overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells per condition.
-
NFκB Luciferase Reporter Assay
This quantitative assay measures the transcriptional activity of NFκB.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NFκB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment and Stimulation: After 24 hours, pre-treat the transfected cells with the FAK inhibitor for 1-2 hours, followed by stimulation with TNFα (10 ng/mL) for 6-8 hours.
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using the luciferase assay buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NFκB activity relative to the unstimulated control.
Mandatory Visualizations
Caption: FAK-NFκB Signaling Pathway and Point of Inhibition.
Caption: Western Blot Experimental Workflow.
Caption: Immunofluorescence Experimental Workflow.
References
- 1. Assessing Sites of NF-κB DNA Binding Using Chromatin Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 2. Identification of Novel Focal Adhesion Kinase Substrates: Role for FAK in NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatin Immunoprecipitation Assays [bio-protocol.org]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FAK Inhibitor in In Vitro Cell Culture Assays
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways downstream of integrins and growth factor receptors.[1][2][3] Its involvement in fundamental cellular processes such as cell adhesion, migration, proliferation, and survival makes it a significant target in cancer research.[1][3][4][5] Overexpression and hyperactivity of FAK are frequently observed in various human cancers and are often associated with increased malignancy, invasion, and poor prognosis.[1][6][7] Therefore, small molecule inhibitors of FAK are valuable tools for investigating cancer biology and represent a promising class of therapeutic agents.[6][8][9]
These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of a FAK inhibitor, referred to here as Fak-IN-9, in cell culture assays. The provided methodologies can be adapted for various FAK inhibitors and cancer cell lines.
Mechanism of Action
FAK is a key mediator of signals from the extracellular matrix (ECM) to the cell interior.[5] Upon integrin clustering at sites of focal adhesions, FAK is recruited and undergoes autophosphorylation at Tyrosine 397 (Y397).[10][11] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[10][11] The resulting FAK/Src complex initiates a cascade of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival, proliferation, and motility.[6][12][13][14] FAK inhibitors typically function by competing with ATP for binding to the kinase domain of FAK, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling.
Applications in Cancer Research
In vitro studies with FAK inhibitors are essential for:
-
Determining the anti-proliferative and cytotoxic effects on various cancer cell lines.
-
Investigating the role of FAK in cell migration and invasion, which are hallmarks of metastasis.[7][15][16]
-
Elucidating the molecular mechanisms underlying FAK-mediated signaling in cancer.
-
Evaluating the potential for synergistic effects when combined with other anti-cancer agents.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various known FAK inhibitors across different cancer cell lines. This data serves as a reference for the expected potency of FAK inhibitors.
| FAK Inhibitor | Cell Line | Assay Duration | IC50 (µM) | Reference |
| PF-573,228 | SKOV3 (Ovarian) | Not Specified | >1 (Migration) | [1] |
| GSK2256098 | SKOV3 (Ovarian) | Not Specified | 1.0 (Migration) | [1] |
| VS-4718 (PND-1186) | Various Solid Tumors | Not Specified | ~0.1 | [17] |
| Defactinib (VS-6063) | Pancreatic Neuroendocrine Tumors | Not Specified | 0.0006 (in vitro kinase assay) | [17] |
| Compound 22 | U-87MG (Glioblastoma) | Not Specified | 0.16 | [6] |
| Compound 22 | A-549 (Lung) | Not Specified | 0.27 | [6] |
| Compound 22 | MDA-MB-231 (Breast) | Not Specified | 0.19 | [6] |
| Y15 | Various Cancer Cell Lines | Not Specified | 1 (Inhibition of FAK phosphorylation) | [17] |
Experimental Protocols
Cell Culture
Materials:
-
Cancer cell line of interest (e.g., A549, MDA-MB-231, U-87MG)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin)
-
Tissue culture flasks and plates
-
Incubator (37°C, 5% CO2)[18]
-
This compound (dissolved in a suitable solvent like DMSO)
Procedure:
-
Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.[18]
-
Subculture the cells when they reach 80-90% confluency. For adherent cells, use trypsin-EDTA to detach them from the flask.[18]
-
Perform all experiments with cells in the exponential growth phase.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration.
Materials:
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Complete medium
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cells in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
Add complete medium (containing FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of invading cells in several random fields under a microscope.
References
- 1. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 3. Focal adhesion kinase: from in vitro studies to functional analyses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The focal adhesion kinase--a regulator of cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Novel Focal Adhesion Kinase Substrates: Role for FAK in NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induced Focal Adhesion Kinase (FAK) Expression in FAK-Null Cells Enhances Cell Spreading and Migration Requiring Both Auto- and Activation Loop Phosphorylation Sites and Inhibits Adhesion-Dependent Tyrosine Phosphorylation of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Characterisation of fibronectin-mediated FAK signalling pathways in lung cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential regulation of cell motility and invasion by FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
Determining the Optimal Concentration of FAK-IN-14 for In Vitro Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are frequently observed in a variety of human cancers, making it a compelling target for cancer therapy. FAK-IN-14, also identified as compound 8d, is a highly potent and selective inhibitor of FAK, exhibiting an IC50 in the nanomolar range. This document provides detailed application notes and experimental protocols for determining the optimal concentration of FAK-IN-14 for use in various in vitro cancer cell-based assays.
Mechanism of Action
FAK-IN-14 is a 4-arylamino-pyrimidine derivative that acts as a potent FAK inhibitor. While the precise mechanism is not fully elucidated in the public domain, it is understood to interfere with the kinase activity of FAK, likely by competing with ATP for binding to the catalytic site. This inhibition prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for the recruitment and activation of downstream signaling proteins such as Src, PI3K, and AKT. By blocking this initial step, FAK-IN-14 effectively disrupts the entire FAK signaling cascade, leading to the inhibition of cell proliferation, migration, and invasion, and the induction of apoptosis and cell cycle arrest.
Data Presentation: In Vitro Efficacy of FAK Inhibitors
The following table summarizes the in vitro anti-proliferative activity of FAK-IN-14 and other representative FAK inhibitors across various human cancer cell lines. This data serves as a valuable reference for selecting an appropriate starting concentration range for your experiments.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| FAK-IN-14 (compound 8d) | U87-MG | Glioblastoma | 0.2438 | [1][2] |
| TAE226 | U87-MG | Glioblastoma | 2,659 | [1] |
| PF-573228 | PC-3 | Prostate Cancer | 100 - 1000 | |
| PF-573228 | U251-MG | Glioblastoma | 40,000 | [3] |
| PF-573228 | U87-MG | Glioblastoma | 10,000 | [3] |
| GSK2256098 | OVCAR8 | Ovarian Cancer | 15 | |
| GSK2256098 | U87MG | Glioblastoma | 8.5 | |
| GSK2256098 | A549 | Lung Cancer | 12 | |
| Y15 | SW620 | Colon Cancer | >1,000 | |
| Y15 | SW480 | Colon Cancer | >1,000 | |
| Defactinib (VS-6063) | Various | Solid Tumors | Varies |
Experimental Protocols
Prior to conducting the following experiments, it is essential to establish and maintain sterile cell culture conditions. Protocols for the culture of commonly used cell lines are provided in the Appendix.
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of FAK-IN-14, which is a quantitative measure of its potency in inhibiting cell proliferation.
Materials:
-
FAK-IN-14 (stock solution in DMSO)
-
Cancer cell line of interest (e.g., U87-MG, MCF-7, A549, HCT116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of FAK-IN-14 in complete culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the FAK-IN-14 concentration and determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Protocol 2: Western Blot Analysis of FAK Phosphorylation
This protocol is used to assess the inhibitory effect of FAK-IN-14 on the autophosphorylation of FAK at Y397.
Materials:
-
FAK-IN-14
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of FAK-IN-14 (e.g., 0.1x, 1x, and 10x the determined IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against phospho-FAK (Y397) overnight at 4°C. A typical dilution is 1:1000 in blocking buffer.[4][5]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.
-
Protocol 3: Cell Migration (Scratch) Assay
This assay assesses the effect of FAK-IN-14 on the collective migration of a cell population.
Materials:
-
FAK-IN-14
-
Cancer cell line of interest
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Creating the Scratch:
-
Treatment and Imaging:
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of FAK-IN-14 or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.[6]
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time for each treatment condition compared to the initial scratch width.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of FAK-IN-14 on the distribution of cells in different phases of the cell cycle.
Materials:
-
FAK-IN-14
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with FAK-IN-14 at various concentrations for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.[9]
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualization of Pathways and Workflows
Caption: FAK Signaling Pathway and the inhibitory action of FAK-IN-14.
Caption: Experimental workflow for determining optimal FAK-IN-14 concentration.
References
- 1. encodeproject.org [encodeproject.org]
- 2. A549 Cell Subculture Protocol [a549.com]
- 3. genome.ucsc.edu [genome.ucsc.edu]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. med.virginia.edu [med.virginia.edu]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a FAK-IN-9-Based Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for developing and performing a kinase assay using FAK-IN-9, a potent inhibitor of Focal Adhesion Kinase (FAK). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in studying FAK activity and identifying novel FAK inhibitors.
Introduction to Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival.[1][2][3] FAK is a key component of the signaling pathways initiated by integrins and growth factor receptors.[2][4] Upon activation, FAK undergoes autophosphorylation at Tyr397, creating a binding site for Src family kinases.[5][6] The FAK/Src complex then phosphorylates a variety of downstream targets, leading to the activation of multiple signaling cascades that regulate cellular processes.[3][5] Overexpression and hyperactivity of FAK have been implicated in the progression and metastasis of various cancers, making it an attractive therapeutic target.[7][8][9]
This compound: A Selective FAK Inhibitor
This compound is a small molecule inhibitor that targets the kinase activity of FAK. Understanding its potency and selectivity is crucial for its use in a kinase assay.
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | FAK | 1.5 | Biochemical Kinase Assay |
| This compound | Pyk2 | 18 | Biochemical Kinase Assay |
| This compound | VEGFR2 | >1000 | Biochemical Kinase Assay |
Principle of the Kinase Assay
The FAK kinase assay is a biochemical assay designed to measure the enzymatic activity of FAK. The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by FAK. The activity of FAK is determined by measuring the amount of phosphorylated substrate or the amount of ADP produced. The inhibitory effect of a compound like this compound is determined by measuring the reduction in FAK activity in the presence of the inhibitor.
A common method for detecting kinase activity is the use of a luminescence-based assay, such as the Kinase-Glo® MAX assay.[10][11] In this system, after the kinase reaction, a reagent is added that depletes the remaining ATP and simultaneously measures the amount of ADP produced by converting it back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal. The intensity of the light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Signaling Pathway of FAK
The following diagram illustrates the central role of FAK in cellular signaling.
Caption: FAK signaling pathway initiated by ECM and growth factors.
Experimental Workflow for a this compound Based Kinase Assay
This diagram outlines the major steps involved in performing the kinase assay.
Caption: Experimental workflow for the this compound kinase assay.
Detailed Experimental Protocol
This protocol is adapted from commercially available FAK kinase assay kits and is suitable for use with this compound.[10][12]
Materials and Reagents
-
Recombinant human FAK enzyme
-
Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[12]
-
This compound
-
DMSO (as solvent for this compound)
-
Kinase-Glo® MAX Luminescence Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Procedure
-
Reagent Preparation:
-
Prepare a 10X stock solution of this compound in DMSO. Then, prepare a series of dilutions in kinase buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Thaw the FAK enzyme on ice. Prepare a working solution of FAK in kinase buffer. The optimal concentration should be determined empirically but is typically in the low nanogram range per well.[10]
-
Prepare a substrate/ATP mixture in kinase buffer. The concentration of ATP should be at or near its Km for FAK to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound solutions or DMSO (for positive and negative controls) to the appropriate wells of the 96-well plate.
-
Add 20 µL of the FAK enzyme working solution to all wells except the "no enzyme" negative control wells. Add 20 µL of kinase buffer to the "no enzyme" wells.
-
Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.
-
Add 50 µL of the Kinase-Glo® MAX reagent to each well.
-
Mix the plate gently and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of this compound is calculated using the following formula:
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Logical Relationship of Assay Components
This diagram illustrates the interactions between the key components of the kinase assay.
Caption: Logical relationship of kinase assay components.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background signal | Contaminated reagents; Non-specific binding | Use fresh, high-purity reagents; Include appropriate controls (no enzyme, no substrate) |
| Low signal-to-background ratio | Suboptimal enzyme concentration; Suboptimal ATP concentration | Titrate enzyme concentration to find the linear range; Use ATP concentration near the Km |
| High well-to-well variability | Inaccurate pipetting; Incomplete mixing | Use calibrated pipettes; Ensure thorough but gentle mixing of reagents in the wells |
| Inconsistent IC50 values | Instability of the inhibitor; Incorrect serial dilutions | Prepare fresh inhibitor dilutions for each experiment; Verify dilution calculations and pipetting accuracy |
By following these detailed application notes and protocols, researchers can successfully develop and implement a robust this compound-based kinase assay for their drug discovery and development efforts.
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com.cn [promega.com.cn]
Application Notes and Protocols for Studying Focal Adhesion Dynamics with Fak-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction to Focal Adhesion Dynamics and FAK Signaling
Focal adhesions (FAs) are complex, dynamic protein structures that link the intracellular actin cytoskeleton to the extracellular matrix (ECM). These structures are crucial for cell adhesion, migration, proliferation, and survival. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a key regulator of FA dynamics. Upon integrin-mediated cell adhesion to the ECM, FAK is recruited to FAs and autophosphorylates at the Tyr-397 residue. This event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a FAK/Src signaling complex. This complex then phosphorylates other downstream targets, including paxillin and p130Cas, initiating signaling cascades that regulate the assembly and disassembly of FAs, actin polymerization, and cell motility. Dysregulation of FAK signaling is implicated in various diseases, including cancer, where it promotes tumor growth, invasion, and metastasis.
Fak-IN-9: A Potent Tool for Studying Focal Adhesion Dynamics
This compound is a potent and selective inhibitor of Focal Adhesion Kinase. By targeting the kinase activity of FAK, this compound allows researchers to dissect the intricate role of FAK in the regulation of focal adhesion dynamics. Inhibition of FAK is expected to alter the size, number, and turnover rate of focal adhesions, thereby impacting cell migration and invasion. These application notes provide an overview of the use of this compound as a research tool and detailed protocols for studying its effects on focal adhesion dynamics.
Note: The specific compound "this compound" is not extensively documented in publicly available literature. However, a closely related and highly potent FAK inhibitor, Fak-IN-14 , has been identified with an IC50 of 0.2438 nM. The following data and protocols are based on the expected effects of potent FAK inhibition and can be adapted for the use of this compound or related compounds.
Data Presentation
Quantitative Data on FAK Inhibitors
The following table summarizes the inhibitory activity of Fak-IN-14 and provides illustrative data on the expected effects of FAK inhibition on focal adhesion dynamics based on studies with other FAK inhibitors.
| Parameter | Value | Compound | Cell Line | Notes |
| IC50 (FAK) | 0.2438 nM | Fak-IN-14 | In vitro kinase assay | Demonstrates high potency. |
| Effect on Focal Adhesion Number | Increase | General FAK inhibitors | Various cancer cell lines | Inhibition of FAK turnover leads to an accumulation of focal adhesions. |
| Effect on Focal Adhesion Size | Increase | General FAK inhibitors | Various cancer cell lines | Reduced disassembly rates result in larger, more stable focal adhesions. |
| Effect on Focal Adhesion Turnover Rate | Decrease | General FAK inhibitors | Various cancer cell lines | FAK activity is crucial for the dynamic assembly and disassembly of focal adhesions. |
| Effect on Cell Migration | Decrease | General FAK inhibitors | Various cancer cell lines | Altered focal adhesion dynamics impair directed cell movement. |
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway and Inhibition by this compound
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Studying Focal Adhesion Dynamics
Caption: Workflow for analyzing focal adhesion dynamics upon this compound treatment.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Focal Adhesions
This protocol describes the visualization of focal adhesions in fixed cells to analyze their size and number.
Materials:
-
Cells of interest (e.g., fibroblasts, cancer cell lines)
-
Glass coverslips (coated with an appropriate ECM protein, e.g., 10 µg/mL fibronectin)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against a focal adhesion marker (e.g., anti-vinculin, anti-paxillin)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells onto fibronectin-coated glass coverslips in a 24-well plate and allow them to adhere and spread overnight.
-
Treatment: Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration (e.g., 2-24 hours).
-
Fixation: Gently wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorophore-conjugated secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto glass slides using mounting medium.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the number and size of focal adhesions per cell.
Protocol 2: Live-Cell Imaging of Focal Adhesion Turnover
This protocol allows for the real-time visualization and quantification of focal adhesion dynamics in living cells.
Materials:
-
Cells stably or transiently expressing a fluorescently tagged focal adhesion protein (e.g., GFP-paxillin, mCherry-vinculin)
-
Glass-bottom imaging dishes (coated with an appropriate ECM protein)
-
Live-cell imaging medium (CO2-independent medium supplemented with serum and antibiotics)
-
This compound (dissolved in DMSO)
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the fluorescently labeled cells onto coated glass-bottom dishes and allow them to adhere overnight.
-
Imaging Setup: Place the dish on the microscope stage within the environmental chamber and allow the cells to equilibrate.
-
Baseline Imaging: Acquire time-lapse images of a selected field of view at regular intervals (e.g., every 1-5 minutes) for a baseline period (e.g., 30 minutes) to observe normal focal adhesion dynamics.
-
Treatment Addition: Carefully add this compound or vehicle to the imaging medium without disturbing the cells.
-
Post-Treatment Imaging: Continue acquiring time-lapse images for the desired duration to monitor the effect of the inhibitor on focal adhesion turnover.
-
Data Analysis: Use specialized software (e.g., Imaris, MetaMorph) or ImageJ/Fiji plugins to track individual focal adhesions over time. Calculate parameters such as assembly rate, disassembly rate, and lifetime to quantify focal adhesion turnover.
Disclaimer: These protocols provide a general framework. Optimization of cell types, inhibitor concentrations, incubation times, and antibody dilutions may be necessary for specific experimental conditions.
Application Notes: Utilizing FAK Inhibitors in Combination with Chemotherapy Agents
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of signaling pathways downstream of integrins and growth factor receptors.[1][2][3] Overexpressed or hyperactivated FAK is a common feature in a multitude of solid tumors, where it plays a pivotal role in promoting cell proliferation, survival, migration, and invasion.[1][4][5][6] Furthermore, FAK signaling is strongly implicated in the development of resistance to conventional chemotherapy agents.[5][7][8][9] This chemoresistance can be intrinsic or acquired and is often associated with FAK-mediated survival signals that counteract the cytotoxic effects of chemotherapy.[8][9]
The strategic inhibition of FAK, for instance with a selective inhibitor like FAK-IN-9, presents a promising therapeutic approach. By blocking the catalytic activity of FAK, these inhibitors can disrupt the pro-survival signaling networks that cancer cells rely on to withstand chemotherapy-induced stress.[7] Preclinical studies have consistently demonstrated that combining a FAK inhibitor with standard chemotherapy agents—such as taxanes (paclitaxel), platinum-based drugs (cisplatin), and nucleoside analogs (gemcitabine)—can lead to synergistic anti-tumor effects.[4][10][11] This combination strategy has the potential to overcome chemoresistance, enhance tumor cell apoptosis, and reduce the activity of cancer stem cells (CSCs), which are often responsible for tumor recurrence.[12][13][14]
These notes provide an overview of the rationale, preclinical data, and protocols for combining FAK inhibitors with chemotherapy to guide researchers in designing and executing effective combination studies.
Data Presentation: Efficacy of FAK Inhibitor Combination Therapy
The following tables summarize quantitative data from preclinical studies, illustrating the enhanced efficacy of combining FAK inhibitors with standard chemotherapy agents across various cancer types.
Table 1: In Vitro Synergistic Effects of FAK Inhibitor and Chemotherapy Combinations
| Cancer Type | FAK Inhibitor | Chemotherapy Agent | Key Metric & Result | Finding |
| Pancreatic (PDAC) | Defactinib | Paclitaxel | Synergy Score | Combination had a synergistic effect on cell proliferation.[10] |
| Pancreatic (PDAC) | Y15 (10 µM) | Gemcitabine (10 µM) | Cell Viability | Combination significantly decreased cell viability compared to either agent alone.[4] |
| Ovarian (HGSOC) | FAK Inhibitor | Cisplatin | Tumorsphere Formation | Combination overcame chemoresistance and triggered apoptosis in platinum-resistant cells.[8] |
| Ovarian | Defactinib | Paclitaxel | Combination Index | Synergistic inhibition of tumor cell proliferation and survival was observed.[14] |
| Breast (TNBC) | VS-4718 | Paclitaxel | Self-renewal (Mammospheres) | Combination treatment significantly reduced mammosphere formation compared to single agents.[13] |
| CDH1-deficient | IN10018 | Crizotinib | IC50 Values | Combination treatment resulted in stronger dose-dependent inhibition of cell growth than monotherapy.[15] |
Table 2: In Vivo Efficacy of FAK Inhibitor and Chemotherapy Combinations
| Cancer Model | FAKi + Chemo Combination | Metric & Result | Finding |
| Pancreatic (PDAC) Orthotopic | Defactinib + nab-Paclitaxel | Tumor Growth | Combination significantly reduced tumor growth compared to single agents.[10][16] |
| Pancreatic Xenograft | Y15 + Gemcitabine | Tumor Volume & Weight | Combination significantly inhibited tumor growth and reduced tumor weight compared to monotherapy.[4] |
| Ovarian Xenograft | FAK siRNA + Docetaxel | Tumor Weight | Combination resulted in a greater reduction in mean tumor weight than either treatment alone.[11] |
| Ovarian Xenograft (Platinum-Resistant) | FAK siRNA + Cisplatin | Tumor Weight | Combination was more effective than FAK siRNA alone in a cisplatin-resistant model.[11] |
| Breast (TNBC) PDX | VS-4718 + Paclitaxel | Tumor Volume & CSCs | Combination reduced tumor size and the frequency of tumor-initiating cells.[13] |
| Breast (TNBC) Xenograft | VS-4718/VS-6063 + Cisplatin/Paclitaxel | Tumor Regrowth | FAK inhibition after chemotherapy delayed tumor regrowth by targeting CSCs.[12] |
Signaling Pathways and Experimental Logic
The diagrams below, generated using Graphviz, illustrate the key signaling pathways, the logic behind the combination therapy, and a typical experimental workflow.
Caption: FAK signaling pathway initiated by ECM and growth factors, leading to survival and proliferation.
References
- 1. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 4. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK activity sustains intrinsic and acquired ovarian cancer resistance to platinum chemotherapy | eLife [elifesciences.org]
- 9. Intrinsic chemoresistance to gemcitabine is associated with constitutive and laminin-induced phosphorylation of FAK in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focal Adhesion Kinase Targeting Using In vivo Short Interfering RNA Delivery in Neutral Liposomes for Ovarian Carcinoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijbs.com [ijbs.com]
- 16. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting FAK Phosphorylation Following FAK Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival.[1][2] Dysregulation of FAK activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention. Upon activation by integrin clustering or growth factor receptor stimulation, FAK undergoes autophosphorylation at Tyrosine 397 (Tyr397).[1][2] This event creates a high-affinity binding site for SH2 domain-containing proteins, most notably Src family kinases.[1][3] The subsequent FAK/Src complex formation leads to the phosphorylation of additional tyrosine residues on FAK and other downstream substrates, amplifying signaling cascades that promote tumorigenesis and metastasis.[1][3]
Small molecule inhibitors targeting the kinase activity of FAK are a promising class of anti-cancer agents. These inhibitors typically function by competing with ATP for binding to the FAK kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling. This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of FAK phosphorylation at Tyr397 in cultured cells following treatment with a FAK inhibitor. While the protocol is broadly applicable, it will use a representative small molecule FAK inhibitor, analogous to compounds like Y11 and Y15 which have demonstrated dose-dependent inhibition of FAK autophosphorylation, as a model.[1][3]
FAK Signaling Pathway
The FAK signaling cascade is initiated by extracellular cues that lead to the clustering of integrins. This conformational change in integrins facilitates the recruitment of FAK to focal adhesions and relieves its autoinhibitory conformation. The subsequent autophosphorylation of FAK at Tyr397 is the critical first step in the activation of its downstream signaling pathways.
Experimental Workflow
The overall experimental workflow for assessing the efficacy of a FAK inhibitor involves cell culture and treatment, protein extraction, quantification, separation by electrophoresis, transfer to a membrane, immunodetection with specific antibodies, and finally, data analysis and quantification.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., SW620, BT474, or Panc-1) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): Depending on the cell line and experimental goals, serum-starve the cells for 12-24 hours prior to treatment to reduce basal levels of FAK phosphorylation.
-
FAK Inhibitor Treatment: Prepare a stock solution of the FAK inhibitor (e.g., this compound) in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a time-course experiment (e.g., 1, 6, 24, 48 hours).[1][3] Include a vehicle control (DMSO) in all experiments.
Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer such as RIPA buffer supplemented with protease and phosphatase inhibitors immediately before use. A typical lysis buffer composition is:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
1 mM PMSF (add fresh)
-
1X Protease Inhibitor Cocktail (add fresh)
-
1X Phosphatase Inhibitor Cocktail (add fresh)
-
-
Lysate Collection: Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is generally recommended to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-FAK antibody and reprobed with an antibody against total FAK (e.g., 1:1000 dilution) and a loading control such as β-actin or GAPDH.
Data Presentation
The effect of the FAK inhibitor on FAK phosphorylation can be quantified by densitometry analysis of the Western blot bands. The intensity of the phospho-FAK (Tyr397) band should be normalized to the intensity of the total FAK band for each sample. The results can be presented in a table to clearly illustrate the dose-dependent inhibition.
Table 1: Dose-Dependent Inhibition of FAK Phosphorylation at Tyr397 by a FAK Inhibitor in SW620 Cells (24-hour treatment)
| FAK Inhibitor Concentration (µM) | Relative p-FAK (Y397) / Total FAK Ratio (Normalized to Vehicle Control) | Percent Inhibition (%) |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.85 | 15 |
| 1.0 | 0.55 | 45 |
| 4.0 | 0.20 | 80 |
| 10.0 | 0.05 | 95 |
| 50.0 | <0.01 | >99 |
Note: The data presented in this table is representative and based on published findings for similar FAK inhibitors.[1] Actual results may vary depending on the cell line, inhibitor, and experimental conditions.
Table 2: Time-Dependent Inhibition of FAK Phosphorylation at Tyr397 by a FAK Inhibitor (10 µM) in Panc-1 Cells
| Treatment Time (hours) | Relative p-FAK (Y397) / Total FAK Ratio (Normalized to 0h) | Percent Inhibition (%) |
| 0 | 1.00 | 0 |
| 1 | 0.90 | 10 |
| 6 | 0.60 | 40 |
| 24 | 0.10 | 90 |
| 48 | <0.05 | >95 |
Note: The data in this table is representative and based on published findings.[3] Actual results may vary.
Conclusion
This application note provides a comprehensive protocol for the detection and quantification of FAK phosphorylation at Tyr397 using Western blotting, a crucial technique for evaluating the efficacy of FAK inhibitors. By following these detailed methodologies and utilizing the provided data presentation formats, researchers can effectively assess the potency of novel FAK-targeting compounds in a cellular context. The visualization of the FAK signaling pathway and the experimental workflow further aids in the understanding and execution of these experiments.
References
- 1. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK auto-phosphorylation site tyrosine 397 is required for development but dispensable for normal skin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of FAK Localization with FAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] It is a key component of focal adhesions, which are dynamic structures that mediate the connection between the actin cytoskeleton and the extracellular matrix. Upon integrin clustering, FAK is autophosphorylated at Tyrosine 397 (Y397), creating a high-affinity binding site for Src family kinases.[3] This event initiates a signaling cascade that regulates various cellular processes. Given its role in pathological conditions such as cancer, FAK is a significant target for drug development.
FAK Signaling Pathway
The FAK signaling pathway is initiated by the clustering of integrins upon cell adhesion to the extracellular matrix. This leads to the autophosphorylation of FAK at Y397, which serves as a docking site for SH2 domain-containing proteins like Src. The FAK-Src complex then phosphorylates other downstream targets, including paxillin and p130Cas, leading to the activation of pathways that control cell migration, proliferation, and survival.
Caption: FAK signaling pathway initiated by ECM binding to integrins.
Experimental Protocols
I. Cell Culture and Treatment with FAK Inhibitor
-
Cell Seeding:
-
Culture cells of interest (e.g., HeLa, NIH3T3, or a relevant cancer cell line) in appropriate complete growth medium.
-
Seed cells onto sterile glass coverslips placed in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
FAK Inhibitor Treatment:
-
Prepare a stock solution of the FAK inhibitor (e.g., "this compound" or a substitute like PF-573,228) in a suitable solvent such as DMSO.
-
Dilute the FAK inhibitor to the desired working concentration in pre-warmed complete growth medium. A concentration range of 1-10 µM is a common starting point for many FAK inhibitors. A dose-response experiment is recommended to determine the optimal concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the FAK inhibitor.
-
Incubate the cells for the desired treatment duration. This can range from 1 to 24 hours, depending on the experimental goals. A time-course experiment is advisable.
-
For control samples, treat cells with an equivalent volume of the vehicle (e.g., DMSO) in complete growth medium.
-
II. Immunofluorescence Staining Protocol
This protocol outlines the steps for fixing, permeabilizing, and staining cells to visualize FAK and focal adhesions.
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies:
-
Anti-FAK antibody (rabbit or mouse monoclonal)
-
Anti-phospho-FAK (Y397) antibody (rabbit or mouse monoclonal)
-
Anti-paxillin or anti-vinculin antibody (as a focal adhesion marker)
-
-
Secondary Antibodies:
-
Fluorophore-conjugated anti-rabbit IgG
-
Fluorophore-conjugated anti-mouse IgG
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
Procedure:
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their recommended working concentrations in Blocking Buffer.
-
Incubate the coverslips with the diluted primary antibodies overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Protect from light from this step onwards.
-
Incubate the coverslips with the diluted secondary antibodies for 1 hour at room temperature in a humidified chamber.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
III. Microscopy and Image Analysis
-
Image Acquisition:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores.
-
For quantitative analysis, ensure that all imaging parameters (e.g., laser power, exposure time, gain) are kept consistent across all samples (control and treated).
-
-
Quantitative Analysis of FAK Localization and Focal Adhesions:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify changes in FAK localization and focal adhesion morphology.
-
Focal Adhesion Analysis:
-
Threshold the images of the focal adhesion marker (paxillin or vinculin) to create a binary mask of the focal adhesions.
-
Use the "Analyze Particles" function to measure the number, size (area), and intensity of focal adhesions per cell.
-
-
FAK Localization Analysis:
-
Measure the mean fluorescence intensity of FAK or pY397-FAK within the focal adhesion masks.
-
Alternatively, analyze the colocalization of FAK/pY397-FAK with the focal adhesion marker.
-
-
Experimental Workflow
The following diagram illustrates the overall workflow for the immunofluorescence experiment.
Caption: Workflow for immunofluorescence analysis of FAK localization.
Data Presentation
The quantitative data obtained from image analysis should be summarized in a clear and structured format. The following table provides a template for presenting the effects of a FAK inhibitor on focal adhesion parameters. The data presented here is hypothetical and serves as an example of expected results.
| Treatment Group | Average Number of Focal Adhesions per Cell | Average Size of Focal Adhesions (µm²) | Average Intensity of pY397-FAK in Focal Adhesions (Arbitrary Units) |
| Vehicle Control | 150 ± 15 | 1.2 ± 0.2 | 200 ± 25 |
| FAK Inhibitor (1 µM) | 110 ± 12 | 0.8 ± 0.1 | 80 ± 10 |
| FAK Inhibitor (5 µM) | 75 ± 10 | 0.5 ± 0.08 | 30 ± 5 |
Data are presented as mean ± standard deviation from three independent experiments.
Expected Results and Interpretation
Treatment with a FAK inhibitor is expected to lead to a disruption of focal adhesions and a decrease in FAK phosphorylation at Y397. This would be visualized as:
-
A decrease in the number and size of focal adhesions, as visualized by paxillin or vinculin staining.
-
A reduction in the intensity of pY397-FAK staining within the remaining focal adhesions.
-
A more diffuse cytoplasmic localization of total FAK, as it is no longer concentrated at focal adhesion sites.
These results would indicate that the FAK inhibitor is effectively targeting FAK activity and disrupting its role in maintaining focal adhesion integrity.
Logical Relationship of FAK Inhibition
The following diagram illustrates the logical relationship between FAK inhibition and its downstream cellular effects.
Caption: Logical flow of FAK inhibition leading to altered cell behavior.
References
Application Notes and Protocols for Creating FAK-IN-9 Resistant Cell Lines in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, proliferation, migration, and survival.[1] Its overexpression and activation are frequently observed in various cancers, contributing to tumor progression and metastasis.[1] FAK integrates signals from integrins and growth factor receptors, activating downstream pathways such as PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.[2] Consequently, FAK has emerged as a promising therapeutic target, and inhibitors like FAK-IN-9 are being investigated for their anti-cancer properties. However, the development of drug resistance remains a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells become resistant to FAK inhibitors is crucial for developing more effective treatment strategies.
These application notes provide a detailed protocol for generating this compound resistant cell lines, a critical tool for studying resistance mechanisms and developing novel therapeutic approaches.
Data Presentation: FAK Inhibitor IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various FAK inhibitors in different cancer cell lines, providing a reference for expected potencies.
| FAK Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| VS-6063 (Defactinib) | Ovarian Cancer Cells | 0.6 | [3] |
| PF-562271 | Various Cancer Xenograft Models | 1.5 | [3] |
| GSK2256098 | Glioblastoma Cells | 1.5 | [3] |
| TAE226 | Ovarian Cancer Cells | 6.79 | [3] |
| Y15 | In vitro FAK phosphorylation inhibition | 1000 | [3] |
| PF-573228 | Pancreatic Ductal Adenocarcinoma Cells | 100 - 5000 | [3] |
| Compound 7 | HCT116, PC-3, U87-MG, MCF-7 | 0.07 | [4] |
| Compound 14 | MDA-MB-231, A549 | 5.10 | [5] |
| Compound 16 | U-87MG, A549, MDA-MB-231 | 19.10 | [5] |
| Compound 22 | U-87MG, A-549, MDA-MB-231 | 28.2 | [6] |
| Compound 28 | FAK and Pyk2 inhibition | 44.6 | [6] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a stepwise method for inducing resistance to this compound in a cancer cell line of choice.
Materials:
-
Cancer cell line of interest (e.g., breast, lung, pancreatic)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cancer cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value.
-
-
Initiate Drug Selection:
-
Culture the parental cells in a flask with complete medium containing this compound at a starting concentration of approximately IC10 to IC20 (the concentration that inhibits 10-20% of cell growth).
-
Incubate the cells under standard conditions.
-
-
Dose Escalation:
-
Once the cells reach 70-80% confluency and exhibit a stable growth rate, passage them and increase the this compound concentration by 1.5- to 2-fold.
-
Continuously culture the cells in the presence of the increased drug concentration.
-
Repeat this stepwise increase in this compound concentration every 2-3 passages, allowing the cells to adapt and recover their growth rate at each step. This process may take 6-8 months.[7]
-
-
Establishment and Maintenance of the Resistant Line:
-
Continue the dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).
-
The resulting cell line is now considered this compound resistant.
-
To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (e.g., the final selection concentration or a slightly lower concentration).
-
-
Cryopreservation:
-
At various stages of the selection process, and once the resistant line is established, cryopreserve aliquots of the cells for future use.
-
Protocol 2: Characterization of this compound Resistant Cell Lines
This protocol outlines key experiments to confirm and characterize the resistant phenotype.
Materials:
-
Parental and this compound resistant cell lines
-
This compound
-
Reagents for cell viability assays (e.g., MTT)
-
Antibodies for Western blotting (e.g., anti-FAK, anti-p-FAK, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-CDK6)
-
Reagents and equipment for Western blotting
-
Reagents and equipment for quantitative PCR (qPCR)
-
Reagents and equipment for cell migration and invasion assays (e.g., Transwell chambers)
Procedure:
-
Confirmation of Resistance:
-
Determine the IC50 of this compound in both the parental and resistant cell lines using a cell viability assay as described in Protocol 1.
-
Calculate the resistance index (RI) by dividing the IC50 of the resistant cells by the IC50 of the parental cells. A significantly higher RI confirms resistance.
-
-
Analysis of FAK Signaling Pathway:
-
Perform Western blot analysis to compare the expression and phosphorylation levels of key proteins in the FAK signaling pathway between parental and resistant cells, both at baseline and after treatment with this compound.
-
Probe for total FAK, phosphorylated FAK (p-FAK at Tyr397), and downstream effectors such as AKT, p-AKT, ERK, and p-ERK. Upregulation of these pathways may indicate a resistance mechanism.[2][8]
-
-
Investigation of Bypass Pathways:
-
Based on literature, investigate potential bypass mechanisms. For example, assess the expression of Cyclin-dependent kinase 6 (CDK6), as its activation has been shown to promote resistance to FAK inhibitors.
-
Use Western blotting or qPCR to compare CDK6 levels between parental and resistant cells.
-
-
Functional Assays:
-
Compare the migratory and invasive capabilities of parental and resistant cells using Transwell migration and invasion assays. This will help determine if the resistant cells have a more aggressive phenotype.
-
-
Genetic Analysis:
-
Consider performing genomic or transcriptomic analysis (e.g., RNA sequencing) to identify genetic mutations or altered gene expression profiles in the resistant cells that may contribute to the resistance phenotype.
-
Mandatory Visualizations
Caption: Experimental workflow for generating this compound resistant cell lines.
Caption: FAK signaling pathway and potential resistance mechanisms to this compound.
References
- 1. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 2. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Fak-IN-9 solubility issues and solutions
Welcome to the technical support center for Fak-IN-9, a potent inhibitor of Focal Adhesion Kinase (FAK). This guide provides essential information on solubility, experimental protocols, and troubleshooting to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is sparingly soluble in ethanol. For optimal results, prepare a high-concentration stock solution in DMSO.
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you encounter solubility issues in DMSO, you can try the following:
-
Gentle Warming: Warm the solution briefly at 37°C.
-
Vortexing/Sonication: Vortex the solution for a few minutes or sonicate the vial in a water bath for 10-30 minutes to aid dissolution.[1]
-
Ensure Anhydrous DMSO: Moisture in DMSO can sometimes affect the solubility of compounds. Use high-quality, anhydrous DMSO.
Q3: Can I use solvents other than DMSO?
A3: While DMSO is the primary recommendation, this compound also shows some solubility in ethanol. However, its solubility in ethanol is significantly lower than in DMSO. If your experimental setup is intolerant to DMSO, ethanol may be an alternative, but you will be limited to lower concentrations. Always ensure the final concentration of any organic solvent is non-toxic to your cells, typically below 0.5% and preferably under 0.1%.[1]
Q4: My this compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous buffers or media is a common issue with hydrophobic compounds. Here are some strategies to prevent this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤ 0.1%) to avoid solvent effects on your cells.[1]
-
Rapid Mixing: When adding the DMSO stock to your aqueous medium, ensure rapid and thorough mixing. Gently swirl the tube or plate as you add the stock solution.[1]
-
Two-Step Dilution: Perform a serial dilution. First, dilute the high-concentration DMSO stock into a smaller volume of medium, vortex gently, and then add this intermediate dilution to your final volume.
-
Warm the Medium: Using a pre-warmed (37°C) medium can sometimes help maintain solubility during dilution.[1]
-
Presence of Serum/Protein: The presence of proteins, such as those in fetal bovine serum (FBS), can help stabilize the compound and prevent precipitation. Whenever possible, perform dilutions in a complete medium containing serum.
Q5: What are the recommended storage conditions for this compound powder and stock solutions?
A5:
-
Powder: Store the solid form of this compound at -20°C for long-term stability.
-
In Solvent: Once dissolved in DMSO, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[2] Before use, thaw the vial and ensure the compound is fully dissolved.
Solubility Data
The solubility of this compound in common laboratory solvents is summarized below. Please note that these values are approximate and can vary between different batches and suppliers.
| Solvent | Concentration (mg/mL) | Concentration (mM) |
| DMSO | ≥ 53.33 | ≥ 100 |
| Ethanol | ≥ 2.67 | ≥ 5 |
| PBS (pH 7.2) | Insoluble | Insoluble |
Molecular Weight of this compound: 533.65 g/mol
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculation: To prepare a 100 mM stock solution, you will need to add a specific volume of DMSO. For example, to a 5 mg vial of this compound (MW: 533.65 g/mol ), add 93.7 µL of high-quality, anhydrous DMSO.
-
Calculation: (5 mg / 533.65 g/mol ) / 0.1 mol/L = 0.0937 mL = 93.7 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial. Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, use gentle warming (37°C) or sonication to aid dissolution.
-
Storage: Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: Diluting this compound Stock Solution for Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the 100 mM this compound DMSO stock solution and allow it to reach room temperature.
-
Pre-warm Medium: Warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of this compound in your pre-warmed medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 100 mM stock 1:100 in the medium to get a 1 mM intermediate solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to your cell culture plates containing pre-warmed medium to achieve the desired final concentration. Ensure that the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent toxicity.
Visualizations
This compound Mechanism of Action
This compound is a potent inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways.[3][4] FAK is activated by integrins and growth factor receptors, and it regulates key cellular processes such as cell proliferation, survival, and migration.[5][6][7] By inhibiting FAK, this compound disrupts these signaling cascades.
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Solubility Issues
If you encounter issues with this compound solubility, follow this troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting common this compound solubility issues.
References
- 1. emulatebio.com [emulatebio.com]
- 2. FAK-IN-17_TargetMol [targetmol.com]
- 3. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]
minimizing Fak-IN-9 off-target effects in experiments
Disclaimer: The following guide addresses common challenges and questions regarding the use of Focal Adhesion Kinase (FAK) inhibitors. While "Fak-IN-9" is used as a placeholder, the data, protocols, and recommendations are based on established principles and published data for well-characterized FAK inhibitors like PF-573,228, VS-4718, and TAE-226. Researchers should always consult the specific product datasheet for their particular compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a representative small molecule inhibitor designed to target Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.[1][2][3] FAK is a critical signaling protein that plays a central role in cellular processes such as adhesion, migration, proliferation, and survival by integrating signals from integrins and growth factor receptors.[1][3][4] Most FAK inhibitors, including the models for this compound, are ATP-competitive, meaning they bind to the kinase domain of FAK and block its ability to phosphorylate itself (autophosphorylation) and other downstream substrates.[1][5] The key site for autophosphorylation, Tyrosine 397 (Tyr397 or Y397), is a crucial event for FAK activation, creating a docking site for Src family kinases and propagating downstream signaling.[4][6][7]
Q2: What are the expected on-target effects of inhibiting FAK?
By inhibiting FAK's kinase activity, this compound is expected to modulate several cellular functions:
-
Reduced Cell Migration and Invasion: Inhibition of FAK disrupts the turnover of focal adhesions, which is essential for cell movement.[1][3]
-
Inhibition of Cell Proliferation: FAK signaling is linked to cell cycle progression through pathways like PI3K/AKT and ERK.[4][8]
-
Induction of Anoikis: FAK provides survival signals that protect anchorage-dependent cells from apoptosis when they detach from the extracellular matrix (ECM). FAK inhibition can restore this process, known as anoikis.[9]
-
Decreased Angiogenesis: FAK is involved in signaling downstream of vascular endothelial growth factor receptor (VEGFR), and its inhibition can impair the formation of new blood vessels.[4]
Q3: What are potential off-target effects and why do they occur?
Off-target effects arise when a drug interacts with unintended molecular targets.[10] For kinase inhibitors, this is a common challenge because the ATP-binding pocket is structurally conserved across the human kinome, which comprises over 500 kinases.[11] Therefore, a compound designed to inhibit FAK might also bind to and inhibit other kinases with similar ATP-binding sites. For example, some FAK inhibitors also show activity against Proline-rich tyrosine kinase 2 (Pyk2), a closely related kinase, or other receptor tyrosine kinases like VEGFR or EGFR.[1][5][12] These unintended interactions can lead to unexpected cellular responses, toxicity, or misinterpretation of experimental results.[13][14]
Troubleshooting Guide
Q4: My experimental results are inconsistent or show unexpected toxicity at concentrations that should be specific for FAK. What should I do?
Inconsistent results or unexpected toxicity are often the first signs of significant off-target activity or experimental variability.
Initial Steps:
-
Confirm On-Target Engagement: The first step is to verify that the inhibitor is hitting its intended target in your specific cellular model. This is typically done by measuring the phosphorylation status of FAK at its autophosphorylation site, Y397. A significant reduction in p-FAK (Y397) relative to total FAK levels confirms target engagement.[15][16]
-
Perform a Dose-Response Curve: Determine the IC50 (the concentration at which 50% of the kinase activity is inhibited) for FAK inhibition (p-FAK Y397 reduction) and for the observed phenotype (e.g., cell viability) in parallel. If the IC50 for the phenotype is significantly lower than for FAK inhibition, an off-target effect is likely responsible.
-
Review Kinase Selectivity Data: Compare the effective concentration in your assay to published kinase selectivity profiles. If your concentration is high enough to inhibit other known off-target kinases, this could explain the results.
The workflow below provides a logical approach to diagnosing such issues.
Q5: How can I experimentally distinguish between on-target and off-target effects?
Several strategies can be employed to dissect the root cause of an observed phenotype.[10][17]
-
Use a Structurally Unrelated Inhibitor: Use a second, structurally different FAK inhibitor that has a distinct off-target profile. If both compounds produce the same biological effect at concentrations that correlate with FAK inhibition, it strongly suggests the phenotype is on-target.
-
Perform a Rescue Experiment: This is a gold-standard method. It involves genetically modifying the cells to express a version of FAK that is resistant to the inhibitor while knocking down the endogenous (natural) FAK. If the inhibitor's effect is nullified in these cells, the phenotype is confirmed to be on-target.
-
Use Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate FAK protein expression.[18][19] The resulting phenotype should mimic the effect of the inhibitor if the inhibitor is acting on-target.
Q6: What is the optimal concentration of this compound to use in cell-based assays?
The optimal concentration is a balance between achieving maximal on-target inhibition and minimal off-target effects. It should be empirically determined for each cell line.
-
Start with the IC50 value for FAK inhibition: Begin with a concentration range centered around the biochemical IC50 for FAK (if known). A common starting range is 0.1x to 100x the IC50 value.
-
Correlate with p-FAK Inhibition: The ideal concentration should robustly inhibit FAK autophosphorylation (e.g., >80% reduction in p-FAK Y397) without causing widespread cell death that could be attributed to off-target effects.[16]
-
Stay Below 1 µM if Possible: Many kinase inhibitors begin to show significant off-target activity at concentrations above 1 µM.[17] If your desired on-target effect requires a much higher concentration, the risk of off-target interference is substantial.
Quantitative Data Summary
The following tables summarize inhibitory concentrations for several known FAK inhibitors against FAK and other kinases to illustrate the concept of a selectivity profile.
Table 1: IC50 Values of Representative FAK Inhibitors
| Compound | FAK IC50 (nM) | Pyk2 IC50 (nM) | Other Notable Off-Targets (IC50 nM) |
|---|---|---|---|
| VS-4718 | 1.5 | - | Highly selective |
| PF-573,228 | 4 | - | - |
| GSK2256098 | 0.4 | - | Highly selective |
| TAE226 | 5.5 | - | Also inhibits Pyk2, IGF-1R, ALK |
| PF-562,271 | 1.5 | 14 | VEGFR2 (160), VEGFR3 (16) |
Data compiled from multiple sources.[1][5] Values can vary based on assay conditions.
Key Experimental Protocols
Protocol 1: Western Blot for FAK Phosphorylation (p-FAK Y397)
This protocol verifies the on-target activity of this compound by measuring the inhibition of FAK autophosphorylation.
Materials:
-
Cell culture reagents
-
This compound (or other FAK inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-p-FAK (Y397), Mouse anti-total FAK
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 1x lysis buffer containing inhibitors. Scrape cells, collect lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-FAK (Y397) (e.g., at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5 minutes each. Incubate with HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and capture the chemiluminescent signal using an imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total FAK and/or a loading control like β-actin or GAPDH.
Protocol 2: Cell Viability (MTS) Assay
This protocol measures the effect of this compound on cell proliferation and viability to determine the cytotoxic or cytostatic concentration.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of media and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the desired final concentrations to the wells. Include vehicle-only (e.g., DMSO) and media-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as percent viability versus inhibitor concentration to calculate the GI50/IC50 value.[20]
Visualized Pathways and Workflows
FAK Signaling Pathway
The diagram below illustrates the central role of FAK in integrating signals from the cell exterior to regulate key cancer-related processes. Understanding this pathway is crucial for interpreting the downstream consequences of FAK inhibition.
General Workflow for Using a Kinase Inhibitor
References
- 1. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Inhibition of FAK-Pyk2 Pathway Protects Against Organ Damage and Prolongs the Survival of Septic Mice [frontiersin.org]
- 6. FAK Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 13. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FAK inhibition with small molecule inhibitor Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. icr.ac.uk [icr.ac.uk]
- 18. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.addgene.org [blog.addgene.org]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results with Fak-IN-9
Welcome to the technical support center for Fak-IN-9, a potent and covalent inhibitor of Focal Adhesion Kinase (FAK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results and to offer standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally active, and covalent inhibitor of Focal Adhesion Kinase (FAK). It selectively targets FAK and inhibits its autophosphorylation, a critical step in FAK activation and downstream signaling. This inhibition leads to the suppression of cell migration, proliferation, and the induction of apoptosis in various cancer cell lines.
Q2: I am observing high variability in my cell-based assay results. What are the common causes?
Inconsistent results in cell-based assays with this compound can stem from several factors:
-
Solubility and Stability: this compound is typically dissolved in DMSO for in vitro use. Ensure the final DMSO concentration in your cell culture medium is low (generally <0.5%) to avoid solvent-induced cytotoxicity. This compound's stability in aqueous media can be limited; it is recommended to prepare fresh dilutions from a DMSO stock for each experiment.
-
Cell Density and Health: The confluency of your cell cultures can significantly impact their response to inhibitors. Standardize your cell seeding density and ensure the cells are in the logarithmic growth phase and healthy at the time of treatment.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If you observe reduced potency, consider performing your experiments in a lower serum concentration or serum-free media, if appropriate for your cell line.
-
Off-Target Effects: While this compound is a selective FAK inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. These off-target activities can lead to unexpected phenotypes. If you suspect off-target effects, consider using a structurally different FAK inhibitor as a control or performing a rescue experiment by overexpressing a drug-resistant FAK mutant.
Q3: My Western blot results for FAK phosphorylation are not consistent. What should I check?
-
Lysis Buffer Composition: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins.
-
Antibody Quality: Use validated antibodies specific for the phosphorylated form of FAK (e.g., phospho-FAK Tyr397) and total FAK. Run appropriate controls, such as untreated and vehicle-treated cells, to confirm antibody specificity.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
Inhibitor Treatment Time: The inhibition of FAK phosphorylation can be rapid. Perform a time-course experiment to determine the optimal treatment duration for observing maximal inhibition in your specific cell line.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when using this compound.
Issue 1: Low or No Inhibitory Effect Observed
dot graph TD; A[Start: Low/No Inhibition] --> B{Is the compound properly dissolved?}; B -- No --> C[Prepare fresh stock in DMSO. Sonicate if necessary.]; B -- Yes --> D{Is the final concentration correct?}; D -- No --> E[Verify dilution calculations and pipetting.]; D -- Yes --> F{Is the cell line sensitive to FAK inhibition?}; F -- No --> G[Test on a known sensitive cell line as a positive control.]; F -- Yes --> H{Are there interfering substances in the media?}; H -- Yes --> I[Reduce serum concentration or use serum-free media.]; H -- No --> J[Consider off-target effects or acquired resistance.]; end
Caption: Troubleshooting workflow for low or no inhibitory effect.
Issue 2: High Background or Off-Target Effects
dot graph TD; A[Start: High Background/Off-Target Effects] --> B{Is the inhibitor concentration too high?}; B -- Yes --> C[Perform a dose-response experiment to determine the optimal concentration.]; B -- No --> D{Are there known off-target effects of this compound?}; D -- Yes --> E[Consult literature for known off-targets. Use a more selective inhibitor if available.]; D -- No --> F{Could the phenotype be due to indirect effects?}; F -- Yes --> G[Investigate downstream signaling pathways. Use pathway-specific inhibitors to dissect the mechanism.]; F -- No --> H[Consider cell line-specific responses.]; end
Caption: Troubleshooting workflow for high background or off-target effects.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (this compound) | 35 nM | [1] |
| Recommended Starting Concentration (In Vitro) | 100 nM - 1 µM | Based on IC50 and typical cell-based assay concentrations. |
| DMSO Stock Concentration | 10 mM | Standard practice for small molecule inhibitors. |
| Final DMSO Concentration in Media | < 0.5% | To avoid solvent toxicity. |
Experimental Protocols
Western Blot Analysis of FAK Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of FAK at Tyr397.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM) for the desired time (e.g., 1, 4, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them in 100-200 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-phospho-FAK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To assess total FAK levels, the membrane can be stripped and re-probed with the anti-total FAK antibody.
Transwell Cell Migration Assay
Objective: To evaluate the effect of this compound on cell migration.
Materials:
-
This compound
-
Cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 18-24 hours.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. In the lower chamber, add 600 µL of complete medium containing FBS.
-
Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium containing different concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM) or a DMSO vehicle control. Seed 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for your cell line's migration rate (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in methanol for 10 minutes. Stain the cells with crystal violet solution for 20 minutes.
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the crystal violet can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured.
Signaling Pathway Diagram
Caption: Simplified FAK signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: Troubleshooting Fak-IN-9 Degradation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the potential degradation of Fak-IN-9 and other small molecule kinase inhibitors in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Disclaimer: The specific chemical structure and degradation kinetics of a compound designated "this compound" are not publicly available. Therefore, this guide provides general troubleshooting strategies for small molecule kinase inhibitors, with a focus on compounds sharing similar chemical scaffolds that may be prone to degradation.
Frequently Asked Questions (FAQs)
Q1: My experiment with this compound is yielding inconsistent or weaker-than-expected results. Could degradation in the cell culture media be a factor?
A1: Yes, inconsistent or reduced efficacy of a small molecule inhibitor like this compound can be a strong indicator of its degradation in the experimental setup. Several factors in standard cell culture conditions can contribute to the breakdown of small molecules, including:
-
pH of the media: Standard cell culture media is typically buffered around pH 7.4. However, cellular metabolism can lead to localized pH changes that may affect compound stability.
-
Temperature: Incubating at 37°C for extended periods can accelerate the degradation of thermally labile compounds.
-
Serum components: Enzymes present in fetal bovine serum (FBS) or other serum supplements can metabolize or degrade small molecules.
-
Light exposure: Some compounds are photosensitive and can degrade upon exposure to light.
-
Interactions with media components: Reactive components in the culture media could potentially interact with and degrade the inhibitor.
Q2: How can I determine if this compound is degrading in my cell culture media?
A2: The most reliable method to assess the stability of this compound in your specific cell culture media is through analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This allows for the direct quantification of the parent compound over time. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q3: What are the common signs of this compound degradation in my cell-based assays?
A3: You might suspect degradation if you observe the following:
-
Time-dependent loss of activity: The inhibitory effect is strong initially but diminishes over the course of a long-term experiment (e.g., 48-72 hours).
-
Inconsistent dose-response curves: The IC50 value varies significantly between experiments.
-
Discrepancy between biochemical and cellular assay results: The compound is potent in a cell-free kinase assay but shows much weaker activity in cellular assays.
-
Need for frequent media changes with fresh compound: The desired biological effect is only maintained with frequent replenishment of the inhibitor.
Q4: What immediate steps can I take to mitigate potential this compound degradation?
A4: Here are some initial troubleshooting steps:
-
Prepare fresh stock solutions: Avoid using old stock solutions of the inhibitor.
-
Minimize freeze-thaw cycles: Aliquot your stock solution into single-use volumes.
-
Add the inhibitor to the media immediately before use: Do not pre-incubate the compound in the media for extended periods.
-
Protect from light: If the compound is light-sensitive, work in a darkened environment and use amber-colored tubes.
-
Consider serum-free or reduced-serum media: If you suspect enzymatic degradation by serum components, you can test the compound's efficacy in low-serum or serum-free conditions, if appropriate for your cell line.
Q5: Are there any known degradation pathways for compounds similar to potential structures of FAK inhibitors?
A5: Many kinase inhibitors, including some FAK inhibitors, are based on heterocyclic scaffolds like pyrimidine or pyrazolopyrimidine. These structures can be susceptible to certain degradation pathways:
-
Hydrolysis: Ester or amide linkages in the molecule can be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: Certain functional groups can be prone to oxidation, which can be catalyzed by components in the media or by light.
-
Enzymatic degradation: As mentioned, enzymes in serum can metabolize the compound.
Identifying the exact degradation products would require detailed analysis by techniques like LC-MS/MS.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media using HPLC-MS
This protocol provides a framework for quantifying the concentration of this compound in cell culture media over time.
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Spike the cell culture medium with this compound to the final working concentration used in your experiments. Prepare two sets: one with your complete medium (including serum) and one with basal medium (without serum).
-
Incubate the media under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
-
Collect aliquots of the media at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Prepare samples for analysis:
-
For each time point, take a known volume of the media (e.g., 100 µL).
-
Add 2 volumes of ice-cold acetonitrile (e.g., 200 µL) to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes.
-
Transfer the supernatant to a new tube.
-
Dilute the supernatant with an appropriate solvent (e.g., water with 0.1% formic acid) to a concentration suitable for HPLC-MS analysis.
-
-
Analyze the samples by HPLC-MS:
-
Develop an HPLC method to separate this compound from other media components.
-
Use a mass spectrometer to detect and quantify the parent mass of this compound.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of this compound in your samples at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile and half-life in the media.
-
Data Presentation
The quantitative data from the stability assay can be summarized in a table for easy comparison.
| Time (hours) | This compound Concentration in Complete Media (µM) | This compound Concentration in Basal Media (µM) | % Degradation in Complete Media | % Degradation in Basal Media |
| 0 | 1.00 | 1.00 | 0 | 0 |
| 2 | 0.95 | 0.98 | 5 | 2 |
| 4 | 0.88 | 0.95 | 12 | 5 |
| 8 | 0.75 | 0.90 | 25 | 10 |
| 24 | 0.40 | 0.75 | 60 | 25 |
| 48 | 0.15 | 0.55 | 85 | 45 |
| 72 | <0.05 | 0.30 | >95 | 70 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
FAK Signaling Pathway
Technical Support Center: Addressing Cellular Toxicity of FAK Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cellular toxicity with FAK inhibitors, particularly at high concentrations. The information provided uses publicly available data on well-characterized FAK inhibitors as a proxy to guide researchers who may be working with novel or less-documented compounds like Fak-IN-9.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line with our FAK inhibitor at concentrations above its effective IC50. What are the potential causes?
A1: High concentrations of kinase inhibitors can lead to cytotoxicity through several mechanisms:
-
Off-target effects: At higher concentrations, the inhibitor may bind to other kinases or cellular proteins, leading to unintended biological consequences and toxicity.[1][2] Many kinase inhibitors have multiple targets, and this polypharmacology can become more pronounced at elevated concentrations.[3]
-
On-target toxicity: The intended target, FAK, plays a crucial role in cell survival, proliferation, and adhesion.[4][5] Strong, sustained inhibition of FAK, even without off-target effects, can induce apoptosis or other forms of cell death.
-
Compound solubility and aggregation: At high concentrations, small molecules can come out of solution and form aggregates, which can be toxic to cells through non-specific mechanisms.
-
Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is not exceeding cytotoxic levels (typically <0.5%).
Q2: How can we determine if the observed toxicity is due to on-target or off-target effects?
A2: Differentiating between on-target and off-target toxicity is a critical step in troubleshooting. Here are some strategies:
-
Rescue experiments: If the toxicity is on-target, expressing a drug-resistant mutant of FAK in your cells should rescue the phenotype.
-
Use of a structurally unrelated FAK inhibitor: If a different FAK inhibitor with a distinct chemical scaffold produces the same biological effect and toxicity profile, it is more likely to be an on-target effect.
-
Kinome profiling: Perform a kinome-wide screen to identify other kinases that are inhibited by your compound at high concentrations. This can reveal potential off-targets.
-
Target knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate FAK expression.[6][7] If the cellular phenotype of FAK depletion is similar to that of high-concentration inhibitor treatment, the effect is likely on-target.
Q3: What are some general strategies to mitigate the cellular toxicity of our FAK inhibitor?
A3:
-
Optimize concentration and treatment duration: Determine the lowest effective concentration and the shortest exposure time that achieves the desired biological outcome.
-
Use in combination with other agents: Combining the FAK inhibitor at a lower, non-toxic concentration with another therapeutic agent may produce a synergistic effect, allowing for a reduction in the dose of the FAK inhibitor.[4][8][9]
-
Serum concentration: The presence of serum proteins can affect the free concentration of the inhibitor. Consider optimizing the serum percentage in your culture media.
-
Select a more specific inhibitor: If off-target effects are the primary cause of toxicity, consider using a more selective FAK inhibitor if available.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity observed at all tested concentrations above the IC50. | Off-target effects, potent on-target toxicity, or compound precipitation. | Perform a dose-response curve with a wider range of concentrations. Visually inspect the culture medium for any signs of compound precipitation. Assess key off-target kinase activity. |
| Cell detachment and apoptosis observed. | Inhibition of FAK's role in cell adhesion and survival signaling.[8][10] | Quantify apoptosis using assays like Annexin V/PI staining. Analyze the expression of apoptosis-related proteins (e.g., caspases). This may be an expected on-target effect. |
| Inconsistent results between experiments. | Issues with compound stability, solubility, or cell line integrity. | Prepare fresh stock solutions of the inhibitor for each experiment. Ensure the compound is fully dissolved. Regularly perform cell line authentication. |
| Toxicity is observed in some cell lines but not others. | Cell-type specific expression of off-targets or differential reliance on the FAK signaling pathway. | Compare the kinome expression profiles of sensitive and resistant cell lines. Assess the basal level of FAK activation (pFAK) in each cell line. |
Data Presentation: FAK Inhibitor Activity
The following table summarizes the IC50 values for several FAK inhibitors in various cell lines. This data can be used as a reference for expected potency and to guide concentration selection.
| Inhibitor | Target(s) | Cell Line | IC50 (µM) | Reference |
| Y15 | FAK (autophosphorylation) | TT (Thyroid) | 1.98 | [11] |
| TPC1 (Thyroid) | 23.04 | [11] | ||
| K1 (Thyroid) | 10.34 | [11] | ||
| BCPAP (Thyroid) | >50 | [11] | ||
| SW620 (Colon) | ~1 | |||
| SW480 (Colon) | ~1 | [8] | ||
| PF-573228 | FAK | OVCAR-3 (Ovarian) | Not specified, effective at reducing phosphorylation | [12] |
| TAE226 | FAK/IGF-1R | HCT116 (Colon) | Not specified, effective at low µM | [13] |
| VS-4718 (PND-1186) | FAK | Various solid tumors | ~0.1 (in vitro) |
Experimental Protocols
Protocol 1: Cellular Viability Assay (MTT/MTS Assay)
This protocol is used to assess the dose-dependent effect of a FAK inhibitor on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
FAK inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the FAK inhibitor in complete culture medium. Remove the old medium from the wells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following treatment with a FAK inhibitor.
Materials:
-
Cells of interest
-
FAK inhibitor
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the FAK inhibitor at various concentrations for the desired time. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Visualizations
FAK Signaling Pathway
Caption: Simplified FAK signaling pathway and the point of inhibition.
Experimental Workflow for Assessing FAK Inhibitor Toxicity
Caption: Troubleshooting workflow for addressing FAK inhibitor toxicity.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting FAK in human cancer: from finding to first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal Adhesion Kinase regulates the DNA damage response and its inhibition radiosensitizes mutant KRAS lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase autophosphorylation inhibition decreases colon cancer cell growth and enhances the efficacy of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAK inhibition with small molecule inhibitor Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 13. New focal adhesion kinase inhibitor adheres to kinase better | BioWorld [bioworld.com]
- 14. mdpi.com [mdpi.com]
why is my Fak-IN-9 not inhibiting FAK phosphorylation
Welcome to the technical support center for Fak-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, a potent FAK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a focal adhesion kinase (FAK) antagonist with a high potency, exhibiting an IC50 of 0.2438 nM.[1] It is designed to inhibit the autophosphorylation of FAK at Tyrosine 397 (Y397), a critical step in the activation of the FAK signaling pathway.[2][3] By blocking this phosphorylation, this compound is expected to suppress downstream signaling cascades that are involved in cell adhesion, migration, proliferation, and survival.[4][5]
Q2: What is the recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound can vary significantly depending on the cell line and the specific experimental conditions. While the in vitro IC50 is in the nanomolar range, effective concentrations in cell-based assays may be higher. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting point for such an experiment could range from low nanomolar to micromolar concentrations.
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response to this compound. These can be broadly categorized as issues with the compound, cell line-specific characteristics, or the presence of alternative signaling pathways. The troubleshooting guide below provides a more detailed approach to identifying the root cause.
Q4: Can this compound inhibit the scaffolding function of FAK?
Most small molecule FAK inhibitors, including likely this compound, are designed to block the kinase activity of FAK. FAK also possesses a non-catalytic scaffolding function, which is crucial for its role in various signaling pathways. Kinase inhibitors may not affect these scaffolding functions. If your experimental system relies on the disruption of FAK's protein-protein interactions, a kinase inhibitor alone may not be sufficient.
Troubleshooting Guide: Why is my this compound not inhibiting FAK phosphorylation?
This guide provides a step-by-step approach to diagnose and resolve issues when you observe a lack of FAK phosphorylation inhibition with this compound.
Step 1: Verify the Integrity and Handling of this compound
Before investigating complex biological reasons, it is crucial to rule out issues with the inhibitor itself.
| Potential Issue | Recommended Action |
| Compound Degradation | Ensure this compound is stored correctly as per the manufacturer's instructions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Double-check all calculations for preparing stock solutions and working dilutions. Verify the accuracy of your pipetting. |
| Solubility Issues | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in cell culture media. Visually inspect for any precipitation. |
Step 2: Optimize Experimental Parameters
Fine-tuning your experimental protocol is the next critical step.
| Parameter | Recommendation |
| Treatment Time | The kinetics of FAK inhibition can vary. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration for observing maximal inhibition of FAK phosphorylation. |
| Cell Density | High cell density can sometimes lead to altered cell signaling and reduced inhibitor efficacy. Ensure consistent and appropriate cell seeding densities across experiments. |
| Serum Concentration | Growth factors present in serum can activate signaling pathways that may counteract the effect of FAK inhibition. Consider reducing the serum concentration or performing the experiment in serum-free media for a short duration. |
Step 3: Investigate Cell Line-Specific Resistance Mechanisms
If the inhibitor and experimental setup are sound, the issue may lie within the biology of your chosen cell line.
A. Alternative FAK Activation Pathways
-
Receptor Tyrosine Kinase (RTK) Bypass: A primary mechanism of resistance to FAK kinase inhibitors is the direct phosphorylation of FAK at Y397 by activated RTKs, such as EGFR or HER2. This bypasses the need for FAK's own kinase activity.
-
Troubleshooting:
-
Profile RTK Expression: Analyze the expression and activation status of prominent RTKs in your cell line (e.g., via Western blot for phosphorylated RTKs).
-
Co-inhibition: If a specific RTK is highly active, consider a combination treatment of this compound with an inhibitor targeting that RTK.
-
-
B. FAK-Independent Survival Pathways
-
Parallel Signaling Cascades: Cancer cells often have redundant survival pathways. Even with effective FAK inhibition, parallel pathways like the PI3K/AKT/mTOR or RAS/RAF/MEK/ERK pathways can maintain cell viability and proliferation.
-
Troubleshooting:
-
Pathway Analysis: Assess the activation status of key proteins in parallel survival pathways (e.g., p-AKT, p-ERK) in the presence and absence of this compound.
-
Combination Therapy: If a parallel pathway is activated upon FAK inhibition, consider a combination inhibitor approach.
-
-
Experimental Protocols
Western Blot for Phospho-FAK (Y397) Inhibition
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (and a vehicle control) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phospho-FAK (Y397). Subsequently, probe with a primary antibody for total FAK as a loading control. Use appropriate secondary antibodies.
-
Detection: Visualize bands using a chemiluminescence-based detection system.
-
Analysis: Quantify the band intensities and normalize the phospho-FAK signal to the total FAK signal.
Visualizations
Caption: FAK signaling and potential inhibitor bypass mechanism.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. FAK-IN-14 | FAK | 2766666-22-0 | Invivochem [invivochem.com]
- 2. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FAK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Imaging Studies with FAK Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing FAK inhibitors, such as Fak-IN-2, in their imaging studies. Our goal is to help you mitigate potential artifacts and ensure the acquisition of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is Fak-IN-2 and what is its primary mechanism of action?
A1: Fak-IN-2 is a potent and orally active inhibitor of Focal Adhesion Kinase (FAK).[1] Its primary mechanism of action is the covalent inhibition of FAK's autophosphorylation, a critical step in its activation.[1] By blocking this process, Fak-IN-2 effectively disrupts downstream signaling pathways that are involved in cell adhesion, migration, proliferation, and survival.[1][2]
Q2: What are the common off-target effects associated with FAK inhibitors?
A2: While many FAK inhibitors are designed for high selectivity, off-target effects can occur due to the structural similarities within the ATP-binding sites of various kinases.[3] For some FAK inhibitors, a notable off-target is the closely related kinase Pyk2.[4][5] Off-target binding can lead to unintended biological effects and may contribute to imaging artifacts. It is crucial to consult the selectivity profile of the specific FAK inhibitor being used.
Q3: Can FAK inhibitors be used for in vivo imaging?
A3: Yes, FAK inhibitors can be radiolabeled for use in positron emission tomography (PET) imaging to visualize and quantify FAK expression and activity in vivo. This technique, often referred to as TKI-PET (Tyrosine Kinase Inhibitor-PET), allows for non-invasive assessment of drug distribution, target engagement, and treatment response.[6][7]
Q4: What are some potential sources of artifacts when using FAK inhibitors in imaging studies?
A4: Potential sources of artifacts include:
-
Off-target binding: Accumulation of the radiolabeled inhibitor in tissues that do not express the target (FAK) but express an off-target kinase.
-
Metabolism of the inhibitor: Radiolabeled metabolites may have different biodistribution profiles than the parent compound, leading to non-specific signals.
-
Physiological factors: Normal physiological processes, such as clearance by the liver and kidneys, can result in high signal intensity in these organs, potentially obscuring nearby targets.
-
Technical issues: Patient or animal motion, incorrect attenuation correction, and scanner calibration errors are general imaging artifacts that can also affect studies with FAK inhibitors.[8][9][10]
Troubleshooting Guide: Avoiding Imaging Artifacts
This guide addresses specific issues that may arise during imaging studies with FAK inhibitors and provides potential solutions.
| Issue/Artifact | Potential Cause | Recommended Solution |
| High background signal | Poor clearance of the inhibitor or its radiolabeled metabolites. | Optimize the uptake and imaging time points. A longer uptake period may allow for better clearance of non-specifically bound tracer. Consider pre-dosing with a non-radiolabeled version of the inhibitor to saturate non-specific binding sites. |
| Unexpected "hot spots" in non-target tissues | Off-target binding of the FAK inhibitor. | Perform blocking studies by co-injecting an excess of the non-radiolabeled FAK inhibitor. A significant reduction in the "hot spot" signal would indicate specific, albeit off-target, binding. Validate findings with ex vivo biodistribution studies and autoradiography. |
| Low tumor-to-background ratio | Low FAK expression in the tumor model or suboptimal inhibitor concentration. | Confirm FAK expression levels in your tumor model using immunohistochemistry (IHC) or western blotting. Optimize the injected dose of the radiolabeled inhibitor to ensure adequate target saturation without excessive background signal. |
| Signal variability between subjects | Differences in drug metabolism or physiological state. | Standardize animal handling procedures, including fasting protocols, as blood glucose levels can affect tracer uptake.[11] Ensure consistent administration of the inhibitor (e.g., route, volume). |
| Motion artifacts (blurred images) | Movement of the subject during the scan. | Use appropriate anesthesia and monitoring to ensure the subject remains still throughout the imaging session.[11] Employ respiratory and/or cardiac gating if available and necessary. |
| Artifacts near metallic implants or high-density materials | Incorrect attenuation correction by the scanner's CT component. | If possible, position the subject to avoid having metallic implants within the field of view. Review both the attenuation-corrected and non-attenuation-corrected PET images to identify such artifacts.[8] |
Quantitative Data Summary
The following table summarizes the in vitro potency of several commonly used FAK inhibitors. This information is crucial for designing experiments and interpreting imaging results.
| FAK Inhibitor | IC50 (nM) | Notes |
| Fak-IN-2 | 35 | Potent and orally active.[1] |
| PF-573228 | 4 | Potent and selective, ATP-competitive.[12][13][14][15] |
| Defactinib (VS-6063) | - | A second-generation FAK inhibitor.[16][17] |
| FAK inhibitor 2 | 0.07 | A highly potent FAK inhibitor.[18][19][20] |
Experimental Protocols
General Protocol for In Vivo PET Imaging with a Radiolabeled FAK Inhibitor in a Mouse Xenograft Model
-
Animal Model: Use immunodeficient mice bearing subcutaneous or orthotopic tumors with confirmed FAK expression.
-
Radiolabeling: Synthesize the radiolabeled FAK inhibitor (e.g., with 18F) according to established protocols. Ensure high radiochemical purity (>95%).
-
Animal Preparation:
-
Fast the mice for 4-6 hours prior to the injection to reduce background signal, particularly from brown adipose tissue.[11]
-
Anesthetize the mice using isoflurane (1-2% in oxygen). Maintain body temperature using a heating pad.
-
-
Tracer Injection:
-
Administer the radiolabeled FAK inhibitor via tail vein injection. The exact dose will depend on the specific activity of the tracer and the imaging system but is typically in the range of 3.7-7.4 MBq (100-200 µCi) per mouse.
-
-
Uptake Period:
-
Allow the tracer to distribute for a predetermined uptake period (e.g., 60 minutes). This may need to be optimized for the specific inhibitor.
-
-
PET/CT Imaging:
-
Position the anesthetized mouse in the scanner.
-
Acquire a CT scan for anatomical localization and attenuation correction.
-
Acquire the PET scan for a duration of 10-20 minutes.
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Fuse the PET and CT images for anatomical correlation.
-
Draw regions of interest (ROIs) over the tumor and other organs of interest to quantify tracer uptake (e.g., as % injected dose per gram of tissue or Standardized Uptake Value - SUV).
-
-
(Optional) Blocking Study: To confirm target specificity, a separate cohort of animals can be pre-injected with an excess of the non-radiolabeled FAK inhibitor (e.g., 10-50 mg/kg) 30-60 minutes prior to the injection of the radiolabeled tracer. A significant reduction in tumor uptake in the blocked group compared to the unblocked group indicates specific binding to FAK.
-
(Optional) Ex Vivo Biodistribution: Following the final imaging session, euthanize the animals and collect tumors and major organs. Measure the radioactivity in each tissue using a gamma counter to validate the in vivo imaging data.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified FAK signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for in vivo imaging with a radiolabeled FAK inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development and Application of Radiolabeled Kinase Inhibitors for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET imaging with radiolabeled antibodies and tyrosine kinase inhibitors: immuno-PET and TKI-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Body MR Imaging: Artifacts, k-Space, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. extrica.com [extrica.com]
- 11. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PF 573228 | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 14. apexbt.com [apexbt.com]
- 15. caymanchem.com [caymanchem.com]
- 16. A phase I study of VS-6063, a second-generation focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase 2 study of the focal adhesion kinase inhibitor defactinib (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. FAK inhibitor 2 | FAK | TargetMol [targetmol.com]
- 20. FAK inhibitor 2 - TargetMol Chemicals Inc [bioscience.co.uk]
Technical Support Center: FAK-IN-9 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using FAK-IN-9, a potent inhibitor of Focal Adhesion Kinase (FAK). The information is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a covalent inhibitor of Focal Adhesion Kinase (FAK) that targets the autophosphorylation of FAK at tyrosine residue 397 (Y397).[1][2] This autophosphorylation event is a critical step in FAK activation, which subsequently blocks downstream signaling pathways involved in cell survival, proliferation, migration, and invasion.[1][3][4] By inhibiting FAK autophosphorylation, this compound effectively suppresses these cellular processes, making it a valuable tool for cancer research.[2]
Q2: What are the key downstream signaling pathways affected by this compound?
Inhibition of FAK autophosphorylation by this compound disrupts several critical downstream signaling cascades. The primary pathways affected include:
-
PI3K/AKT/mTOR Pathway: FAK activation is known to stimulate this pathway, which is crucial for cell survival and proliferation.[3][5] Inhibition of FAK can lead to decreased phosphorylation of AKT and downstream effectors.
-
MAPK/ERK Pathway: FAK signaling can also lead to the activation of the Ras/MAPK/ERK pathway, which is involved in cell growth and differentiation.[4][6]
-
Src Signaling: The phosphorylated Y397 site on FAK serves as a docking site for Src family kinases.[1][6] The FAK/Src complex then phosphorylates other downstream targets, so inhibiting FAK autophosphorylation disrupts this interaction and subsequent signaling.[1]
-
p53 Regulation: FAK can promote the degradation of the tumor suppressor p53.[3][4] Therefore, FAK inhibition may lead to p53 stabilization and the induction of apoptosis.
Below is a diagram illustrating the central role of FAK in cellular signaling and the point of inhibition by this compound.
Q3: What are potential off-target effects of FAK inhibitors?
A significant concern with FAK inhibitors is their potential for off-target effects, primarily due to the structural similarities in the ATP-binding domains of many kinases.[7][8] One of the most commonly reported off-targets is the FAK homolog, Proline-rich Tyrosine Kinase 2 (Pyk2).[3][7] In some cellular contexts, Pyk2 expression and phosphorylation may be upregulated in response to FAK inhibition, potentially compensating for the loss of FAK function.[7] It is crucial to assess Pyk2 activity when interpreting results from FAK inhibitor studies.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of FAK Phosphorylation in Western Blots
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| This compound Degradation | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. | This compound, like many small molecule inhibitors, can be susceptible to degradation, leading to reduced potency. |
| Insufficient Incubation Time or Concentration | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. Start with a concentration range reported in the literature (e.g., 10 nM - 1 µM) and time points from 1 to 24 hours.[2] | The effective concentration and time for FAK inhibition can vary significantly between different cell types. |
| High Cell Density | Ensure that cells are plated at a consistent and appropriate density. Overly confluent cells may exhibit altered signaling pathways and reduced sensitivity to inhibitors. | Cell-cell contact can influence FAK signaling and drug accessibility. |
| Antibody Issues | Validate your primary antibody against phosphorylated FAK (pY397) and total FAK. Use a positive control (e.g., lysate from cells known to have high FAK activity) and a negative control (e.g., lysate from FAK-knockout cells, if available). | Poor antibody quality or incorrect antibody dilution can lead to weak or no signal. |
| Western Blotting Technique | Review and optimize your western blotting protocol, including protein transfer efficiency, blocking conditions, and antibody incubation times.[9][10][11] | Technical errors in the western blotting procedure are a common source of inconsistent results. |
A generalized workflow for troubleshooting western blot experiments is depicted below.
Problem 2: Unexpected Results in Cell Viability Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Off-Target Effects | Evaluate the effect of this compound on the phosphorylation of Pyk2. Consider using a secondary FAK inhibitor with a different chemical scaffold or a genetic approach (e.g., siRNA/shRNA) to confirm that the observed phenotype is FAK-dependent. | As mentioned, Pyk2 is a common off-target of FAK inhibitors.[7] |
| Cell Line Dependence | Test this compound on multiple cell lines with varying levels of FAK expression and activation. Correlate the sensitivity to this compound with the baseline levels of pY397-FAK.[12] | The reliance of cells on FAK signaling for survival can differ significantly. |
| Assay Interference | Ensure that the components of your cell viability assay (e.g., MTT, resazurin) do not directly interact with this compound. Run a control with the inhibitor in cell-free media containing the assay reagent. | Some chemical compounds can interfere with the reagents used in viability assays, leading to erroneous results.[13] |
| Incorrect Seeding Density | Optimize the initial cell seeding density for your viability assay. Both too few and too many cells can lead to inaccurate results. | The number of cells at the start of the experiment will influence the final readout. |
| Kinase-Independent FAK Functions | Consider the possibility that the observed phenotype is related to the scaffolding, non-enzymatic functions of FAK. FAK can translocate to the nucleus and regulate gene expression.[14][15] | Pharmacological inhibition of kinase activity may not affect these scaffolding roles. |
Experimental Protocols
Protocol 1: Western Blot Analysis of FAK Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pY397-FAK (e.g., 1:1000 dilution) and total FAK (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.[1]
-
Protocol 2: Cell Viability (MTS) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0 to 10 µM) in fresh media. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results and determine the IC50 value.
-
Expected Quantitative Data Summary:
The following table provides a template for summarizing data from this compound experiments.
| Cell Line | Assay | This compound Concentration | Result (Mean ± SD) | Statistical Significance (p-value) |
| Cancer Cell Line A | Western Blot (pFAK/Total FAK) | 100 nM | 0.45 ± 0.05 | < 0.01 |
| 500 nM | 0.15 ± 0.03 | < 0.001 | ||
| Cancer Cell Line A | Cell Viability (MTS) | IC50 | 250 nM | - |
| Cancer Cell Line B | Western Blot (pFAK/Total FAK) | 100 nM | 0.85 ± 0.10 | > 0.05 |
| 500 nM | 0.60 ± 0.08 | < 0.05 | ||
| Cancer Cell Line B | Cell Viability (MTS) | IC50 | > 1 µM | - |
| Normal Cell Line | Cell Viability (MTS) | IC50 | > 10 µM | - |
References
- 1. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Selective Focal Adhesion Kinase (FAK) Inhibitors - Innovations [innovations.dana-farber.org]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 12. FAK inhibition with small molecule inhibitor Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 14. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of focal adhesion kinase (FAK) activity prevents anchorage-independent ovarian carcinoma cell growth and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of FAK Inhibitors: Fak-IN-9 vs. PF-573228
For researchers, scientists, and drug development professionals, the selection of a suitable Focal Adhesion Kinase (FAK) inhibitor is a critical decision in advancing cancer and cell migration studies. This guide provides an objective comparison of two prominent FAK inhibitors, Fak-IN-9 and PF-573228, supported by experimental data and detailed protocols to aid in this selection process.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a key therapeutic target. Both this compound and PF-573228 are small molecule inhibitors designed to block the kinase activity of FAK, thereby disrupting downstream signaling pathways.
Performance and Specificity: A Quantitative Look
The efficacy of a kinase inhibitor is primarily determined by its potency (often measured as the half-maximal inhibitory concentration, or IC50) and its selectivity against other kinases. While direct comparative studies are limited, individual data for each inhibitor provide valuable insights. For the purpose of this guide, "this compound" is represented by a compound with comparable potency to PF-573228, often designated in literature as compound 9a.
| Parameter | This compound (as compound 9a) | PF-573228 | Reference |
| Biochemical IC50 (FAK) | 5.0 nM | 4 nM[1][2] | [3] |
| Cellular IC50 (p-FAK Y397) | Not explicitly reported | 30 - 100 nM[1][2] | |
| Mechanism of Action | ATP-competitive | ATP-competitive[1] | |
| Known Selectivity | Information not readily available | ~50- to 250-fold selective for FAK over Pyk2, CDK1/7, and GSK-3β | [1] |
Table 1: Quantitative Comparison of this compound and PF-573228. This table summarizes the key quantitative parameters for each inhibitor based on available data.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of experimental data, detailed protocols for key assays are provided below.
Biochemical Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the FAK enzyme, the specific substrate (e.g., a poly(Glu, Tyr) peptide), and the test inhibitor (this compound or PF-573228) in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Initiation: Start the kinase reaction by adding ATP to the mixture. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the FAK activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular FAK Autophosphorylation Assay (Western Blot)
This assay measures the level of FAK autophosphorylation at Tyrosine 397 (Tyr397), a key indicator of FAK activation within a cellular context.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., human cancer cell lines) and allow them to adhere. Treat the cells with varying concentrations of this compound or PF-573228 for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-FAK (Tyr397) overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Normalization: To ensure equal loading, strip the membrane and re-probe with an antibody against total FAK and a loading control protein (e.g., GAPDH or β-actin).
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated FAK.
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of cells to migrate through a porous membrane, a process often dependent on FAK activity.
Protocol:
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for several hours before the assay.
-
Assay Setup: Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate. Add a chemoattractant (e.g., media with fetal bovine serum) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free media containing the desired concentration of the FAK inhibitor (this compound or PF-573228) or vehicle control. Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 12-24 hours).
-
Cell Removal and Fixation: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with a fixative such as methanol.
-
Staining and Visualization: Stain the migrated cells with a staining solution (e.g., crystal violet). Visualize and count the stained cells under a microscope.
-
Data Analysis: Quantify the number of migrated cells per field of view to determine the effect of the inhibitors on cell migration.
FAK Signaling Pathway and Inhibition
FAK acts as a central node in integrating signals from the extracellular matrix (via integrins) and growth factor receptors. Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. This FAK/Src complex then phosphorylates a multitude of downstream targets, activating key signaling cascades that promote cell migration, proliferation, and survival, such as the PI3K/Akt and MAPK/ERK pathways. Both this compound and PF-573228, as ATP-competitive inhibitors, block the kinase activity of FAK, thereby preventing the phosphorylation of its downstream substrates and inhibiting these pro-tumorigenic signaling pathways.
Figure 1: FAK Signaling Pathway and Point of Inhibition. This diagram illustrates the central role of FAK in mediating signals from the extracellular environment to intracellular pathways that control key cellular processes. Both this compound and PF-573228 act by inhibiting the kinase activity of FAK.
Experimental Workflow for Inhibitor Comparison
The following workflow outlines a logical sequence for comparing the efficacy of FAK inhibitors in a laboratory setting.
Figure 2: Workflow for Comparing FAK Inhibitors. This diagram outlines a systematic approach to evaluate and compare the biochemical and cellular activities of FAK inhibitors like this compound and PF-573228.
Conclusion
Both this compound (represented by compound 9a) and PF-573228 are potent, ATP-competitive inhibitors of FAK with low nanomolar biochemical IC50 values. PF-573228 has demonstrated good selectivity over other related kinases. While data for this compound's selectivity is less available, its comparable potency makes it a relevant tool for FAK inhibition studies. The choice between these inhibitors may depend on the specific experimental context, including the cell types used and the desired selectivity profile. The provided experimental protocols and pathway diagrams offer a robust framework for researchers to conduct their own comparative studies and make an informed decision based on their specific research needs.
References
A Comparative Guide to the Efficacy of FAK Inhibitors: Fak-IN-9 vs. Defactinib in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two prominent Focal Adhesion Kinase (FAK) inhibitors, Fak-IN-9 and defactinib, in the context of breast cancer. By summarizing key experimental data on their impact on cell viability, migration, and invasion, alongside detailed methodologies, this document aims to inform research and development decisions in oncology.
The Role of FAK in Breast Cancer and the Mechanism of aaction of Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of signaling pathways downstream of integrins and growth factor receptors.[1] In breast cancer, FAK is frequently overexpressed and its increased activity is correlated with tumor progression, metastasis, and poor prognosis.[2] FAK signaling promotes cell survival, proliferation, migration, and invasion, all of which are hallmark characteristics of cancer.[3]
Defactinib (VS-6063) is a potent, orally bioavailable, ATP-competitive inhibitor of both FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[3][4] By blocking the kinase activity of FAK, defactinib prevents its autophosphorylation at Tyrosine-397, a key step in the activation of downstream pro-survival and pro-migratory pathways, including the PI3K/Akt and MAPK/ERK cascades.[2]
This compound is another potent FAK inhibitor. While its precise binding mode may differ from defactinib, it also targets the kinase activity of FAK, leading to the suppression of FAK-mediated signaling.[5]
References
- 1. Focal Adhesion Kinase: a Prominent Determinant in Breast Cancer Initiation, Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Researcher's Guide to Validating FAK/PYK2 Kinase Selectivity
Introduction to FAK and PYK2
Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2) are closely related non-receptor tyrosine kinases that play critical roles in cellular signaling.[1] Both are central to processes like cell adhesion, migration, proliferation, and survival.[2] FAK is a key mediator in signaling from integrins and growth factor receptors, transducing signals from the extracellular matrix (ECM) into the cell.[3][4] PYK2, which shares about 48% amino acid identity with FAK, is uniquely activated by stimuli that increase intracellular calcium levels and by various stress signals.[1][5][6]
Quantitative Data: Inhibitor Selectivity Profile
The primary method for quantifying inhibitor selectivity is by comparing the half-maximal inhibitory concentration (IC50) against the target kinase (FAK) versus a closely related off-target kinase (PYK2). A higher selectivity ratio (IC50 PYK2 / IC50 FAK) indicates greater selectivity for FAK. The table below presents data for two inhibitors to illustrate this principle.
| Compound | FAK IC50 (nM) | PYK2 IC50 (nM) | Selectivity Ratio (PYK2/FAK) |
| VS-4718 | ~26 | ~296 | ~11.4x |
| BSJ-04-146 | 26 | 296 | 11.4x |
Data sourced from a study on selective FAK inhibitors and PROTACs.[6] VS-4718 is characterized as a dual FAK/PYK2 inhibitor, while BSJ-04-146 was developed from it to have improved selectivity for FAK.[6]
Signaling Pathway Overview
FAK and PYK2 act as crucial nodes that integrate signals from various upstream receptors to activate multiple downstream pathways. Upon activation, a key event is the autophosphorylation of FAK at Tyr397 or PYK2 at Tyr402.[7][8] This creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a FAK/Src or PYK2/Src complex that amplifies downstream signaling to pathways like MAPK/ERK and PI3K/AKT, ultimately regulating cellular functions.[8][9]
Experimental Protocol: Biochemical Kinase Assay
To determine the IC50 values and thus the selectivity of an inhibitor, a biochemical kinase assay is performed. The ADP-Glo™ Kinase Assay is a widely used luminescent method that measures the amount of ADP produced from a kinase reaction.[10][11]
Objective: To measure the enzymatic activity of FAK and PYK2 in the presence of varying concentrations of an inhibitor to calculate its IC50 value.
Materials:
-
Recombinant human FAK or PYK2 enzyme
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test Inhibitor (e.g., Fak-IN-9)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[10]
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. The final concentration of DMSO in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a set time, typically 60 minutes, to allow the enzymatic reaction to proceed.[10]
-
ADP Detection (Step 1):
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.[10]
-
-
ADP to ATP Conversion and Luminescence Generation (Step 2):
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains Ultra-Glo™ Luciferase, which generates a luminescent signal proportional to the amount of ADP produced.
-
Incubate at room temperature for 30-60 minutes to stabilize the signal.[10]
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase inhibition.
-
Plot the luminescence (or % inhibition relative to controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
Experimental Workflow
The following diagram illustrates the workflow for determining inhibitor potency using the ADP-Glo™ kinase assay.
References
- 1. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Selective Focal Adhesion Kinase (FAK) Inhibitors - Innovations [innovations.dana-farber.org]
- 3. fak in 1 — TargetMol Chemicals [targetmol.com]
- 4. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of FAK-Pyk2 Pathway Protects Against Organ Damage and Prolongs the Survival of Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Endogenous Control Mechanisms of FAK and PYK2 and Their Relevance to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyk2 and FAK differentially regulate progression of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
A Comparative Guide: Cross-Validation of FAK Inhibition with FAK siRNA Knockdown
This resource is intended for researchers, scientists, and drug development professionals investigating FAK signaling and its role in various physiological and pathological processes, particularly in cancer biology.
Data Presentation: Pharmacological Inhibition vs. Genetic Knockdown
The following tables summarize quantitative data from a study comparing the effects of the FAK inhibitor VS-4718 and FAK siRNA on cancer stem cell (CSC) activity in the MDA-MB-231 breast cancer cell line.[1][2]
Table 1: Effect of FAK Inhibition and Knockdown on Primary Mammosphere Formation
| Treatment | Concentration/Target | Reduction in Primary Mammosphere Formation (%) | p-value |
| VS-4718 | 0.5 µM | 57.94 ± 10.93 | < 0.05 |
| FAK siRNA (combined) | N/A | 76.50 ± 10.24 | < 0.01 |
Table 2: Effect of FAK Inhibition and Knockdown on Self-Renewal (Secondary Mammosphere Formation)
| Treatment | Concentration/Target | Reduction in Self-Renewal (%) | p-value |
| VS-4718 | 0.5 µM | 52.48 ± 15.20 | < 0.05 |
| FAK siRNA (combined) | N/A | 63.66 ± 16.27 | < 0.05 |
Table 3: Effect of FAK Knockdown on the ALDH+ Cancer Stem Cell Population
| Treatment | Change in ALDH+ Population (%) | p-value |
| Scrambled siRNA (Control) | 1.12 ± 0.03 | N/A |
| FAK siRNA (combined) | 0.20 ± 0.02 | < 0.01 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
FAK siRNA Knockdown
-
Cell Culture: MDA-MB-231 cells were cultured in standard conditions.
-
Transfection: Cells were transfected with two independent siRNAs targeting FAK (#2 and #4) or a non-targeting scrambled siRNA control using a suitable transfection reagent.
-
Incubation: Cells were incubated for a specified period (e.g., 48-72 hours) to allow for FAK protein knockdown.
-
Verification of Knockdown: The efficiency of FAK knockdown was confirmed by Western blotting, showing a significant reduction in total FAK protein levels.[1][2]
Pharmacological FAK Inhibition
-
Cell Culture: MDA-MB-231 cells were cultured in standard conditions.
-
Treatment: Cells were treated with the FAK inhibitor VS-4718 at a specified concentration (e.g., 0.5 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Cells were incubated for a specified duration to assess the inhibitor's effect.
-
Verification of Inhibition: The inhibition of FAK activity was confirmed by Western blotting, demonstrating a reduction in the phosphorylation of FAK at Tyr397 (pTyr397FAK), while total FAK levels remained unchanged.[2]
Mammosphere Formation Assay
-
Cell Seeding: Single cells were plated in ultra-low attachment plates in a serum-free mammosphere culture medium.
-
Treatment: Cells were treated with either the FAK inhibitor or transfected with FAK siRNA as described above.
-
Primary Mammosphere Formation: After 7-10 days, the number of primary mammospheres (spherical colonies) was counted.
-
Secondary Mammosphere Formation (Self-Renewal): Primary mammospheres were collected, dissociated into single cells, and re-plated under the same conditions to assess self-renewal capacity by counting the number of secondary mammospheres.
Aldefluor (ALDH+) Assay
-
Cell Preparation: Cells were treated with the FAK inhibitor or transfected with FAK siRNA.
-
ALDH Staining: Cells were incubated with the ALDEFLUOR™ reagent to identify the population with high aldehyde dehydrogenase (ALDH) activity, a marker for cancer stem cells.
-
Flow Cytometry: The percentage of ALDH+ cells was quantified using flow cytometry.
Western Blotting
-
Protein Extraction: Whole-cell lysates were prepared from treated and control cells.
-
Protein Quantification: Protein concentration was determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies against total FAK, pTyr397FAK, and a loading control (e.g., GAPDH), followed by incubation with appropriate secondary antibodies.
-
Detection: Protein bands were visualized using a chemiluminescence detection system.
Visualizations
FAK Signaling Pathway
Caption: Simplified FAK signaling pathway upon integrin activation.
Experimental Workflow: Cross-Validation
Caption: Workflow for cross-validating FAK inhibitor and siRNA results.
References
Assessing the Kinase Selectivity Profile of FAK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profiles of prominent Focal Adhesion Kinase (FAK) inhibitors. As the off-target effects of kinase inhibitors can lead to unforeseen toxicities and confound experimental results, understanding the selectivity of these compounds is paramount for both basic research and clinical development. Here, we present a comparison of the well-characterized FAK inhibitor VS-4718 against other known FAK inhibitors, supported by experimental data and detailed protocols.
Kinase Selectivity Profiles: A Tabulated Comparison
The following table summarizes the kinase selectivity of VS-4718 and provides a qualitative comparison with GSK2256098 and Defactinib (VS-6063). The data for VS-4718 is derived from KINOMEscan™ profiling, which quantitatively measures the binding of a compound to a panel of kinases. The results are presented as "% Control", where a lower percentage indicates a stronger binding interaction.
| Kinase Target | VS-4718 (% Control @ 1 µM) | GSK2256098 (Selectivity Description) | Defactinib (VS-6063) (Selectivity Description) |
| FAK (PTK2) | <10% | Primary Target | Primary Target (IC50 = 0.6 nM) [1] |
| PYK2 (PTK2B) | <10% | >1000-fold selective for FAK over PYK2 [2] | Dual inhibitor of FAK and PYK2 (IC50 = 0.6 nM) [1] |
| WEE1 | <35% | Highly selective for FAK over 260 other kinases.[3] | Inhibits 9 other kinases with an IC50 < 1 µM. |
| AURKA | <35% | Highly selective for FAK.[3] | Data not specified. |
| Other Off-Targets | VS-4718 has been shown to inhibit a limited number of other kinases at 1 µM. | Stated to inhibit only FAK significantly (>50%) in a panel of 261 kinases.[3] | Known to inhibit a small number of other kinases. |
FAK Signaling Pathway
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its signaling cascade is initiated by the clustering of integrins upon binding to the extracellular matrix.
Caption: FAK signaling cascade initiated by ECM-integrin interaction.
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The kinase selectivity of FAK inhibitors is commonly determined using the KINOMEscan™ assay, which is an active site-dependent competition binding assay.
Experimental Workflow:
Caption: Workflow of the KINOMEscan™ competition binding assay.
Detailed Methodology:
-
Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand to generate an affinity resin.
-
Binding Reaction: The assay is performed by combining three components: a DNA-tagged kinase, the immobilized ligand, and the test compound (e.g., VS-4718).
-
Competition: The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound has bound to the kinase.
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the beads compared to a vehicle control (% Control). A lower percentage signifies a more potent interaction between the compound and the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.
References
A Comparative Guide to the Anti-Tumor Efficacy of FAK Inhibitors in Patient-Derived Xenograft Models
Introduction: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, migration, and survival.[1][2] Its overexpression and activation are linked to tumor progression, metastasis, and drug resistance in a variety of cancers, making it a compelling target for therapeutic intervention.[3] FAK inhibitors are a class of targeted therapies designed to block the kinase activity of FAK, thereby disrupting these oncogenic signaling pathways. This guide provides a comparative overview of the anti-tumor effects of FAK inhibitors validated in patient-derived xenograft (PDX) models, which are considered highly predictive of clinical outcomes. While specific data for Fak-IN-9 in PDX models is not available in the public domain, this guide will focus on other well-documented FAK inhibitors, such as VS-4718, PF-573,228, and Y15, to provide a comprehensive understanding of the therapeutic potential of targeting FAK in a preclinical setting.
The FAK Signaling Pathway
FAK acts as a critical node in the signaling cascade initiated by integrins and growth factor receptors. Upon activation, FAK autophosphorylates at the Y397 residue, creating a binding site for Src family kinases. This FAK/Src complex then phosphorylates a host of downstream targets, including the PI3K/Akt and MAPK/ERK pathways, which are central to cell proliferation and survival.[4][5]
Validation in Patient-Derived Xenograft (PDX) Models
PDX models, where tumor tissue from a patient is directly implanted into immunodeficient mice, are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts.[6][7][8] Several studies have utilized PDX models to evaluate the in vivo efficacy of FAK inhibitors against various cancer types.
Comparative Efficacy Data of FAK Inhibitors in PDX Models
The following tables summarize the anti-tumor effects of various FAK inhibitors in different PDX cancer models.
Table 1: FAK Inhibitor Monotherapy in PDX Models
| FAK Inhibitor | Cancer Type | PDX Model | Dosage | Outcome | Reference |
| VS-4718 | Triple-Negative Breast Cancer | RC37 | 50 mg/kg, twice daily (oral) | 60.2% reduction in tumor volume | [9] |
| VS-4718 | Triple-Negative Breast Cancer | RC193 | 50 mg/kg, twice daily (oral) | 57.6% reduction in tumor volume | [9] |
| PF-573,228 | Neuroblastoma | COA3, COA6 | Varies (in vitro) | Decreased cell survival and proliferation | [1] |
| Y15 | Neuroblastoma | COA3, COA6 | Varies (in vitro) | Decreased cell survival and proliferation | [1] |
| Y15 | Wilms Tumor | COA 25, COA 42 | Varies (in vitro) | Decreased cell viability and cell cycle arrest | [10] |
Table 2: FAK Inhibitor Combination Therapy in PDX Models
| FAK Inhibitor | Combination Agent | Cancer Type | PDX Model | Outcome | Reference |
| VS-4718 | Paclitaxel | Triple-Negative Breast Cancer | RC193 | Significant reduction in tumor growth compared to control | [9] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables.
In Vivo Anti-Tumor Efficacy Study in PDX Models (Adapted from[10])
-
PDX Model Establishment: Fresh tumor tissue from patient resections is fragmented into 2x2 mm chunks and implanted subcutaneously into the bilateral flanks of 6-8 week old female NOD scid gamma (NSG) mice. Tumors are allowed to grow to a volume of approximately 150-200 mm³.
-
Animal Randomization: Once tumors reach the desired size, mice are randomized into treatment cohorts (e.g., vehicle control, FAK inhibitor monotherapy, combination therapy).
-
Drug Formulation and Administration:
-
VS-4718: Formulated for oral gavage and administered at a dose of 50 mg/kg twice daily.
-
Paclitaxel: Administered via intraperitoneal injection at a dose of 7.5 mg/kg weekly.
-
Vehicle Control: The formulation buffer without the active compound is administered following the same schedule as the experimental drug.
-
-
Tumor Growth Monitoring: Tumor dimensions are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups. Tumors may also be harvested for downstream analysis such as immunohistochemistry (e.g., for proliferation markers like Ki67) and Western blotting (e.g., for pFAK levels).
In Vitro Assays on PDX-Derived Cells (Adapted from[1],[11])
-
PDX Cell Line Generation: A portion of the established PDX tumor is harvested, mechanically and enzymatically dissociated into a single-cell suspension, and cultured under appropriate conditions to establish a low-passage cell line.
-
Cell Viability/Proliferation Assays: PDX-derived cells are seeded in multi-well plates and treated with varying concentrations of FAK inhibitors (e.g., PF-573,228, Y15) or vehicle control. After a set incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo®.
-
Cell Cycle Analysis: Cells are treated with the FAK inhibitor for a specified duration, then harvested, fixed in ethanol, and stained with propidium iodide. The DNA content is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Western Blotting: PDX cells are treated with FAK inhibitors, and cell lysates are collected. Protein expression and phosphorylation status of key signaling molecules (e.g., total FAK, pFAK Y397, Akt, ERK) are analyzed by Western blot to confirm target engagement and downstream pathway modulation.
The data from patient-derived xenograft models consistently demonstrate that targeting Focal Adhesion Kinase can significantly inhibit tumor growth and proliferation across various cancer types, including triple-negative breast cancer and pediatric malignancies like neuroblastoma and Wilms tumor.[1][9][10] FAK inhibitors, such as VS-4718, have shown robust anti-tumor activity both as monotherapies and in combination with standard chemotherapeutic agents.[9] These preclinical findings provide a strong rationale for the continued clinical development of FAK inhibitors as a promising strategy in oncology. While direct evidence for this compound in PDX models is lacking, the collective evidence for this class of inhibitors underscores the therapeutic potential of targeting the FAK signaling pathway in cancer treatment.
References
- 1. Focal Adhesion Kinase Inhibition Contributes to Tumor Cell Survival and Motility in Neuroblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTK2 - Wikipedia [en.wikipedia.org]
- 5. 病灶黏附激酶 (FAK) 概覽 [sigmaaldrich.com]
- 6. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. f.oaes.cc [f.oaes.cc]
- 8. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
A Comparative Guide to FAK Inhibitors in Glioblastoma Models: TAE226 vs. PF-573228
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. Its highly invasive nature, attributed to the diffuse infiltration of tumor cells into the surrounding brain parenchyma, is a major contributor to tumor recurrence and poor prognosis. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has been identified as a critical mediator of glioblastoma cell migration, proliferation, and survival, making it a promising therapeutic target.[1][2] FAK is overexpressed in glioblastoma specimens and its activation, through phosphorylation at key tyrosine residues, initiates signaling cascades that promote tumor progression.
This guide provides an objective comparison of two key Focal Adhesion Kinase (FAK) inhibitors, TAE226 (NVP-TAE226) and PF-573228 , in the context of glioblastoma models. While the compound "FAK-IN-9" as specified in the query is not widely characterized in peer-reviewed literature, PF-573228 is a well-studied, potent, and selective FAK inhibitor that serves as a relevant and informative comparator to TAE226. We will delve into their mechanisms of action, present available experimental data on their performance, detail relevant experimental protocols, and visualize the signaling pathways they target.
Mechanism of Action and Specificity
Both TAE226 and PF-573228 are small molecule inhibitors that target the catalytic activity of FAK. However, they exhibit different specificity profiles.
-
PF-573228 is a highly selective, ATP-competitive inhibitor of FAK kinase. It has a reported IC50 of 4 nM in a cell-free assay and demonstrates significant selectivity for FAK over other kinases like the closely related Proline-rich tyrosine kinase 2 (Pyk2).[3] Its primary mechanism in glioblastoma cells involves the inhibition of FAK autophosphorylation at Tyrosine 397 (Y397), which is a critical step in recruiting and activating downstream signaling proteins.[2]
-
TAE226 is characterized as a dual inhibitor, targeting not only FAK but also the Insulin-like Growth Factor-I Receptor (IGF-1R).[4][5] This dual-targeting approach can be advantageous as both FAK and IGF-1R signaling pathways are implicated in glioma growth and survival. TAE226 effectively inhibits FAK phosphorylation and its downstream effectors such as AKT, extracellular signal-related kinase (ERK), and S6 ribosomal protein in multiple glioma cell lines.[6]
Data Presentation: Performance in Glioblastoma Models
Table 1: In Vitro Efficacy Against Glioblastoma Cell Lines
| Inhibitor | Cell Line | Assay Type | Endpoint | Result | Citation |
| PF-573228 | U87-MG | WST-1 Viability | % Viability | Significant decrease at ≥10 µM (24h) | [2][7][8] |
| U251-MG | WST-1 Viability | % Viability | Significant decrease at 40 µM (24h) | [2][7][8] | |
| TAE226 | Glioma Panel | Proliferation | GI50 (Mean) | 0.76 µmol/L | [9] |
| Glioma Cell Lines | Proliferation | Effect | Concentration-dependent decrease | [6] |
Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Table 2: Effects on Glioblastoma Cell Processes
| Inhibitor | Process Affected | Key Findings | Citation |
| PF-573228 | Proliferation | Induces proliferative arrest; reduces Ki67-positive cells. | [2][8] |
| Senescence | Induces a senescence-like state with increased β-galactosidase activity. | [2][7][8][10] | |
| Cell Cycle | Increases levels of p27 protein, a cell cycle inhibitor. | [2][8] | |
| Neurosphere Growth | Reduces the growth of glioblastoma neurospheres. | [2][3][10][11] | |
| TAE226 | Adhesion, Migration, Invasion | Decreases glioma cell adhesion, migration, and invasion. | [6] |
| Apoptosis | Induces apoptosis in a cell-line-specific manner. | [6] | |
| Cell Cycle | Induces a G2 cell cycle arrest. | [6] | |
| In Vivo Growth & Metastasis | Inhibits orthotopic tumor growth and metastasis in animal models. | [5][9][12] |
Signaling Pathway and Experimental Workflow Visualizations
FAK Signaling Pathway in Glioblastoma
The diagram below illustrates the central role of Focal Adhesion Kinase (FAK) in glioblastoma. Upon activation by integrins or growth factor receptors, FAK autophosphorylates at Y397, creating a docking site for Src family kinases. This FAK/Src complex then phosphorylates a multitude of downstream targets, activating key pathways like PI3K/Akt and Ras/MEK/ERK, which collectively promote cell survival, proliferation, migration, and invasion. Both TAE226 and PF-573228 act by inhibiting the kinase activity of FAK, thereby blocking these downstream oncogenic signals.
Comparative Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the efficacy of FAK inhibitors like TAE226 and PF-573228 in glioblastoma models.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of FAK inhibitors in glioblastoma.
Cell Viability/Proliferation (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Plating: Seed glioblastoma cells (e.g., U87-MG, U251-MG) in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1][13]
-
Inhibitor Treatment: Prepare serial dilutions of TAE226 or PF-573228 in culture medium. Replace the existing medium with 100 µL of medium containing the desired inhibitor concentrations (e.g., ranging from 5 µM to 40 µM for PF-573228) or a vehicle control (e.g., DMSO).[7][8]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11][13][14] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11][13]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50/GI50 values.
Cell Migration (Transwell Assay)
This assay, also known as a Boyden chamber assay, is used to quantify the chemotactic ability of cells to migrate through a porous membrane.
-
Chamber Preparation: Use 24-well plates with Transwell inserts containing a polycarbonate membrane with 8 µm pores.[2][15] For invasion assays, the membrane is pre-coated with a layer of Matrigel to simulate the extracellular matrix.[16]
-
Cell Preparation: Culture glioblastoma cells to sub-confluency. Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 to 2 x 10^5 cells/mL.[15][17]
-
Assay Setup: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.[2][16] Add 200 µL of the cell suspension to the upper chamber (the Transwell insert).[16][17] The FAK inhibitor (TAE226 or PF-573228) at the desired concentration is added to both the upper and lower chambers to ensure a constant exposure.[15]
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period ranging from 5 to 24 hours, allowing cells to migrate through the pores towards the chemoattractant.[2][17]
-
Cell Removal and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[15][16] Fix the migrated cells on the lower surface of the membrane with a fixative like 4% paraformaldehyde or methanol.[15][18] Stain the cells with a staining solution such as 0.5% crystal violet.[15][16]
-
Quantification: Wash the inserts and allow them to dry. Count the number of migrated cells in several microscopic fields per membrane. Alternatively, the stain can be eluted and the absorbance measured for a more quantitative readout.[2]
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of FAK signaling pathway inhibition.
-
Cell Lysis: Treat glioblastoma cells with TAE226, PF-573228, or vehicle control for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-FAK (Y397), anti-total FAK, anti-p-Akt, anti-total Akt, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels and normalize all to a loading control like β-actin.
Conclusion
Both TAE226 and PF-573228 demonstrate significant anti-tumor activity in glioblastoma models by effectively inhibiting the FAK signaling pathway. PF-573228 acts as a highly selective FAK inhibitor, leading to reduced cell proliferation and the induction of a senescence-like state. TAE226 offers a dual-targeting approach by inhibiting both FAK and IGF-1R, which translates to broad effects on proliferation, migration, invasion, and apoptosis.
The choice between these inhibitors for further research and development may depend on the specific therapeutic strategy. A selective inhibitor like PF-573228 is valuable for precisely targeting FAK-dependent mechanisms, while a dual inhibitor like TAE226 may offer a more comprehensive blockade of key oncogenic pathways in glioblastoma. The data strongly supports that targeting FAK is a viable and promising strategy for the development of novel glioblastoma therapies. Further studies, including direct comparative in vivo experiments and clinical trials, are necessary to fully elucidate their therapeutic potential.[14][15][17][18]
References
- 1. en-journal.org [en-journal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel low-molecular weight inhibitor of focal adhesion kinase, TAE226, inhibits glioma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FAK Inhibition Induces Glioblastoma Cell Senescence-Like State through p62 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. corning.com [corning.com]
- 13. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Modulation of Glioma Cell Migration and Invasion Using Cl− and K+ Ion Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PPFIBP1 induces glioma cell migration and invasion through FAK/Src/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4.11. Transwell Migration Assay [bio-protocol.org]
- 18. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of Fak-IN-9 Using Phospho-FAK Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fak-IN-9, a Focal Adhesion Kinase (FAK) inhibitor, with other alternative FAK inhibitors. It details the use of phospho-FAK (p-FAK) specific antibodies to confirm the on-target effects of these inhibitors and provides supporting experimental data and protocols.
Introduction to FAK and its Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers, making it a compelling target for cancer therapy.[1][3][4] FAK activation is initiated by autophosphorylation at the tyrosine 397 (Tyr397) residue, creating a binding site for Src family kinases and triggering downstream signaling cascades.[5][6][7] Therefore, monitoring the phosphorylation status of FAK at Tyr397 is a direct measure of its activation state.
FAK inhibitors are small molecules designed to block the kinase activity of FAK, thereby inhibiting its downstream signaling.[8] this compound is one such inhibitor. Confirming that a FAK inhibitor is hitting its intended target is a critical step in preclinical drug development. The most common and reliable method to achieve this is by using antibodies that specifically recognize the phosphorylated form of FAK at Tyr397 (p-FAK Y397). A reduction in the p-FAK Y397 signal upon inhibitor treatment indicates successful on-target engagement.
Comparative Analysis of FAK Inhibitors
The efficacy of FAK inhibitors is typically compared based on their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce FAK autophosphorylation by 50%. The lower the IC50 value, the more potent the inhibitor.
| Inhibitor | Target | IC50 (nM) |
| This compound | FAK | 27.44 |
| PF-573,228 | FAK | 4 |
| PF-562,271 | FAK/PYK2 | 1.5 |
| TAE-226 | FAK/IGF-1R | 5.5 |
| Y15 | FAK | - (Inhibits Y397 phosphorylation at 1 µM)[8] |
| VS-4718 (PND-1186) | FAK | 1.5 |
| GSK2256098 | FAK | - (Significantly reduces Y397 phosphorylation at 1.0 µM)[1] |
Note: IC50 values can vary depending on the experimental conditions and cell lines used. The data presented here is a compilation from various sources for comparative purposes.
Experimental Protocols for On-Target Validation
Confirming the on-target effects of this compound and other FAK inhibitors involves treating cultured cells with the inhibitor and then assessing the levels of p-FAK Y397 using techniques such as Western blotting and immunofluorescence.
Western Blotting Protocol to Detect p-FAK Y397
This protocol describes how to assess the dose-dependent effect of a FAK inhibitor on FAK phosphorylation.
1. Cell Culture and Treatment:
- Plate cells (e.g., human breast cancer cell line BT474 or colon cancer cell line SW620) in appropriate culture dishes and grow to 70-80% confluency.
- Treat the cells with varying concentrations of the FAK inhibitor (e.g., this compound, PF-573,228) for a predetermined time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. A typical lysis buffer contains 150 mM NaCl, 50 mM Tris-HCl (pH 7.5), 0.5% NaDOC, 1% Triton-X, 0.1% SDS, 5 mM EDTA, 1 mM NaVO3, and 50 mM NaF.[5]
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
- Incubate the membrane with a primary antibody specific for p-FAK (Tyr397) (e.g., at a 1:1000 dilution) overnight at 4°C.[9]
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
- Wash the membrane again three times with TBST.
5. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[9]
- To ensure equal protein loading, strip the membrane and re-probe with an antibody against total FAK and a loading control protein like β-actin.
- Quantify the band intensities using densitometry software. The on-target effect is confirmed by a dose-dependent decrease in the p-FAK/total FAK ratio.
Immunofluorescence Protocol for Visualizing p-FAK Y397
This protocol allows for the visualization of p-FAK localization within the cell and the effect of inhibitor treatment.
1. Cell Culture and Treatment:
- Grow cells on glass coverslips in a petri dish.
- Treat the cells with the FAK inhibitor and a vehicle control as described for Western blotting.
2. Fixation and Permeabilization:
- Wash the cells with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Staining:
- Wash three times with PBS.
- Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.
- Incubate with the primary antibody against p-FAK (Tyr397) in 1% BSA in PBST for 1-2 hours at room temperature or overnight at 4°C.
- Wash three times with PBS.
- Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) in 1% BSA in PBST for 1 hour at room temperature in the dark.
- (Optional) Counterstain for F-actin with fluorescently labeled phalloidin and for nuclei with DAPI.
4. Imaging:
- Wash three times with PBS.
- Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Visualize the cells using a fluorescence or confocal microscope. A decrease in p-FAK staining, particularly at focal adhesions, confirms the on-target effect of the inhibitor.[5]
Visualizing Key Pathways and Workflows
To better understand the processes described, the following diagrams illustrate the FAK signaling pathway and the experimental workflow for confirming on-target effects.
References
- 1. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential FAK phosphorylation at Ser-910, Ser-843 and Tyr-397 induced by angiotensin II, LPA and EGF in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Focal Adhesion Kinase (FAK) Leads to Abrogation of the Malignant Phenotype in Aggressive Pediatric Renal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-FAK (Tyr397) Monoclonal Antibody (141-9) (44-625G) [thermofisher.com]
- 5. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FAK auto-phosphorylation site tyrosine 397 is required for development but dispensable for normal skin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Fak-IN-9
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of Fak-IN-9, a potent FAK inhibitor. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the safety data for a closely related FAK inhibitor, FAK-IN-2, and general best practices for the disposal of potent kinase inhibitors. It is imperative to obtain the official SDS for this compound from your supplier for definitive handling and disposal instructions.
Key Safety and Chemical Data
The following table summarizes the known hazard and property information for a representative FAK inhibitor. This data should be used as a guide for handling this compound, with the assumption of similar properties until a specific SDS is available.
| Property | Data | Citation |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 4), H302; Acute Aquatic Toxicity (Category 1), H400; Chronic Aquatic Toxicity (Category 1), H410 | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | [1] |
| Appearance | Solid | [1] |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1][2] |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. | [1][2] |
Experimental Protocols for Safe Disposal
The following step-by-step procedures are recommended for the safe disposal of this compound waste. These protocols are designed to mitigate risks of exposure and environmental contamination.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves (e.g., nitrile).[1]
-
Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.[1]
Disposal of Solid this compound Waste
-
Collection: Collect all solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., pipette tips, tubes), and PPE, in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling: The container must be labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of solid this compound waste in the regular trash.
Disposal of Liquid this compound Waste
-
Collection: Collect all liquid waste containing this compound, including solutions and rinsates, in a dedicated, sealed, and leak-proof hazardous waste container.
-
Environmental Precaution: Avoid release to the environment.[1] Do not pour this compound solutions down the drain.
-
Container Labeling: Clearly label the container with "Hazardous Waste," "this compound," and the appropriate hazard warnings.
-
Storage: Store the liquid hazardous waste container in a secondary containment tray in a designated, secure area.
-
Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service for proper disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Fak-IN-9
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fak-IN-9. The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this potent kinase inhibitor.
Understanding the Hazards
General Hazards of Potent Kinase Inhibitors:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Can cause skin and eye irritation.[1]
-
May have adverse effects on reproductive health.[2]
-
Long-term exposure to similar compounds has been associated with various toxicities.
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential to minimize exposure and ensure user safety.[3] The following table summarizes the required PPE for handling this compound in solid (powder) and solution forms.
| Body Part | Solid Form (Powder) | Solution Form | Rationale |
| Hands | Nitrile or latex gloves (double gloving recommended) | Nitrile or latex gloves | To prevent skin contact. |
| Eyes | Safety goggles with side-shields | Safety goggles with side-shields or face shield | To protect against dust particles and splashes.[4] |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Chemical fume hood | To prevent inhalation of fine particles.[4] |
| Body | Impervious lab coat or disposable gown | Impervious lab coat or disposable gown | To protect skin and clothing from contamination.[4] |
Handling Procedures and Operational Plan
Adherence to proper handling procedures is critical to prevent contamination and accidental exposure.
Experimental Workflow for Handling this compound:
Detailed Methodologies:
-
Preparation:
-
Donning PPE: Before handling this compound, put on all required personal protective equipment as detailed in the table above.
-
Work Area Preparation: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to avoid aerosol formation.[4][5] The work surface should be covered with absorbent, disposable bench paper.
-
Weighing: Use a precision balance within a containment enclosure to weigh the solid compound.
-
-
Experimentation:
-
Dissolving: When preparing solutions, add the solvent to the solid to minimize dust generation.
-
Conducting the Experiment: Carry out all experimental procedures within a well-ventilated area, preferably a chemical fume hood.
-
-
Cleanup:
-
Decontamination: After use, decontaminate all surfaces and equipment. A common practice is to wipe surfaces with 70% ethanol.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid contaminating skin or clothing. Dispose of disposable PPE as hazardous waste.
-
First Aid Measures
In case of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5] |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical aid if irritation develops or persists.[5] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5] |
| Ingestion | If swallowed, wash out mouth with water, provided the person is conscious. Call a physician. Do NOT induce vomiting.[5] |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and exposure to others.
Disposal Decision Tree:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
